Z-Phe-ONp
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
(4-nitrophenyl) 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c26-22(31-20-13-11-19(12-14-20)25(28)29)21(15-17-7-3-1-4-8-17)24-23(27)30-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVENQUPLPBPLGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2578-86-1, 2578-84-9 | |
| Record name | N-[(Phenylmethoxy)carbonyl]phenylalanine 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl 3-phenyl-N-((phenylmethoxy)carbonyl)-L-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC118440 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-nitrophenyl 3-phenyl-N-[(phenylmethoxy)carbonyl]-L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Technical Guide: Z-Phe-ONp as a Probing Substrate for Chymotrypsin-Like Serine Proteases
Topic: Understanding the specificity of Z-Phe-ONp for serine proteases Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Z-Phe-ONp (N-Carbobenzyloxy-L-phenylalanine p-nitrophenyl ester) is a highly sensitive, chromogenic substrate used to profile the kinetic activity of serine proteases with chymotrypsin-like specificity. Unlike amide substrates (e.g., Z-Phe-pNA), the ester linkage in Z-Phe-ONp renders it highly activated (
This guide details the molecular basis of its specificity, provides a validated experimental protocol, and outlines the kinetic frameworks required to interpret data accurately.
Molecular Basis of Specificity
Structural Architecture
The specificity of Z-Phe-ONp is dictated by two distinct structural components that probe the enzyme's active site architecture:
-
The P1 Residue (Phenylalanine): The benzyl side chain of phenylalanine is designed to slot into the S1 specificity pocket of the enzyme.
-
Chymotrypsin: The S1 pocket is deep and hydrophobic (lined by residues like Ser189, Gly216, Gly226), perfectly accommodating the aromatic ring.
-
Trypsin: The S1 pocket contains a negative charge (Asp189), repelling the hydrophobic Phe residue.
-
Elastase: The S1 pocket is occluded by bulky residues (Val216, Thr226), preventing the entry of the large Phe side chain.
-
-
The Leaving Group (p-Nitrophenol): Upon hydrolysis, the ester bond breaks to release p-nitrophenol. This leaving group is essentially non-specific but highly reactive, driving the acylation step of the reaction.
Mechanism of Action
The reaction proceeds via a classic Acyl-Enzyme Intermediate pathway. The rate-limiting step for ester substrates like Z-Phe-ONp is often deacylation (
Figure 1: The catalytic pathway of Z-Phe-ONp hydrolysis. For esters,
Experimental Protocol: Kinetic Assay
Objective: Determine the hydrolytic activity of
Reagents & Buffer Preparation
-
Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl
.-
Note: Calcium stabilizes Chymotrypsin and prevents autolysis.
-
-
Substrate Stock (20 mM): Dissolve Z-Phe-ONp in dry DMSO or Methanol.
-
Critical: This ester is liable to spontaneous hydrolysis.[1] Prepare fresh or store at -20°C with desiccant.
-
-
Enzyme Stock:
-Chymotrypsin (1 mg/mL) in 1 mM HCl (prevents autolysis during storage).
Assay Workflow
The following workflow ensures correction for spontaneous hydrolysis, which is significant at pH 7.8.
Figure 2: Step-by-step assay workflow emphasizing the subtraction of spontaneous hydrolysis rates.
Step-by-Step Methodology
-
Blanking: Place 2.9 mL of Assay Buffer into a quartz cuvette.
-
Substrate Addition: Add 0.1 mL of diluted Z-Phe-ONp substrate (Final conc: 0.1 - 0.5 mM). Mix by inversion.
-
Baseline Recording: Record
for 2 minutes to establish the Spontaneous Hydrolysis Rate ( ) . -
Enzyme Initiation: Add 10-50 µL of Enzyme Stock. Mix immediately.
-
Measurement: Monitor
for 3–5 minutes. The reaction should be linear. -
Calculation:
-
: Extinction coefficient of p-nitrophenol at pH 7.8 (approx. 15,000 - 18,000 M
cm ; verify via standard curve).
-
: Extinction coefficient of p-nitrophenol at pH 7.8 (approx. 15,000 - 18,000 M
Kinetic Characterization & Data Analysis
Comparative Specificity
Z-Phe-ONp is often used to differentiate Chymotrypsin from other proteases. While Subtilisin also hydrolyzes Z-Phe-ONp, the kinetic profiles differ.
Table 1: Representative Kinetic Parameters for Z-Phe-ONp Hydrolysis
| Enzyme | Specificity Pocket (S1) | Specificity Note | |||
| Deep Hydrophobic | High (~50-100) | Low (~0.05) | Very High | Highly efficient due to perfect Phe fit. | |
| Subtilisin Carlsberg | Broad Hydrophobic | High | Moderate | High | Broader specificity; accepts Ala/Leu at P1. |
| Trypsin | Negatively Charged (Asp) | Negligible | High | Very Low | Steric/Electrostatic clash with Phe. |
| Elastase | Occluded (Val/Thr) | Low | High | Low | Steric clash with bulky Phe group. |
Interpreting vs
-
Low
(< 0.1 mM): Indicates very tight binding of the Z-Phe moiety to the enzyme's S1 pocket. -
High
: Indicates that the ester bond is easily destabilized by the catalytic triad (Ser-His-Asp). -
Burst Kinetics: Because Z-Phe-ONp is an ester, you may observe an initial "burst" of color (rapid acylation) followed by a slower steady state (deacylation). For steady-state kinetics, measure the linear phase after the burst.
Troubleshooting & Validation
Spontaneous Hydrolysis
Z-Phe-ONp is unstable at pH > 7.0.
-
Symptom: High background absorbance or non-linear baseline.
-
Solution: Keep the buffer pH at 7.8 (do not exceed 8.0). Store substrate in organic solvent (DMSO) until the very last second. Always run a "No Enzyme" control.
Solvent Effects
-
Issue: High concentrations of DMSO or Methanol can inhibit the enzyme.
-
Limit: Keep final organic solvent concentration
.
Inner Filter Effect
-
Issue: If the substrate concentration is too high (> 1 mM), the background absorbance of the substrate itself (though Z-Phe-ONp is mostly colorless, impurities may exist) can absorb light.
-
Check: Ensure initial absorbance is < 1.0 OD.
References
-
Renard, M., & Fersht, A. R. (1973).[2] "Anomalous pH Dependence of kcat/KM in Enzyme Reactions. Rate Constants for the Association of Chymotrypsin With Substrates." Biochemistry. Available at: [Link]
- Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity." Chemical Reviews. (Contextual grounding for S1 pocket specificity).
Sources
The Kinetic Standard: A Technical Guide to Z-Phe-ONp in Protease Research
Part 1: Introduction & Chemical Identity
Z-Phe-ONp (N-Carbobenzyloxy-L-phenylalanine p-nitrophenyl ester) represents a cornerstone reagent in the history of enzymology. While modern high-throughput screening often utilizes fluorogenic substrates (like AMC or FRET peptides), Z-Phe-ONp remains the "gold standard" for specific mechanistic inquiries—particularly for active site titration and dissecting the pre-steady-state kinetics of serine proteases like Chymotrypsin.
This guide provides a rigorous technical breakdown of Z-Phe-ONp, moving beyond simple definitions to explore the why and how of its application in drug development and kinetic modeling.
Chemical Profile[1][2][3][4]
-
IUPAC Name: (S)-2-((Benzyloxycarbonyl)amino)-3-phenylpropanoic acid 4-nitrophenyl ester
-
Common Name: Z-Phe-ONp
-
Molecular Formula:
-
Molecular Weight: ~420.42 g/mol
-
Solubility: Soluble in organic solvents (DMSO, DMF, Acetonitrile); limited solubility in pure water (requires co-solvent in assays).
-
Detection: Colorimetric (Release of p-nitrophenol,
nm).
Part 2: Mechanistic Basis & The "Burst" Phenomenon
To use Z-Phe-ONp effectively, one must understand the Acyl-Enzyme Intermediate mechanism. Unlike amide substrates (e.g., Z-Phe-pNA), which are hydrolyzed slowly, ester substrates like Z-Phe-ONp have a highly labile leaving group (p-nitrophenol).
The Kinetic Pathway
Serine proteases (E) react with the substrate (S) in two distinct chemical steps:
-
Acylation (
): The enzyme attacks the ester bond, releasing the yellow p-nitrophenol ( ) and forming a covalent Acyl-Enzyme intermediate ( ). -
Deacylation (
): Water attacks the intermediate, releasing the acid product ( ) and regenerating the free enzyme.
For Z-Phe-ONp,
Visualization: The Hydrolysis Pathway
The following diagram illustrates the "Ping-Pong" mechanism specific to Z-Phe-ONp hydrolysis.
Caption: The kinetic pathway of Z-Phe-ONp hydrolysis. Note that k2 (acylation) is significantly faster than k3 (deacylation), leading to the accumulation of the Acyl-Enzyme intermediate.
Part 3: Historical Development & Significance
The development of Z-Phe-ONp was pivotal in the mid-20th century for proving the existence of the covalent acyl-enzyme intermediate in serine proteases.
-
The Problem: Early enzymologists debated whether proteolysis occurred via a direct attack by water (single displacement) or via a covalent intermediate (double displacement).
-
The Solution: In the 1960s, researchers (notably Bender , Kézdy , and Gutfreund ) utilized p-nitrophenyl esters. They observed that when mixing Chymotrypsin with Z-Phe-ONp, there was an immediate "burst" of yellow color equivalent to the molar concentration of the enzyme, followed by a slower linear rate.
-
The Implication: This proved that the first product (p-nitrophenol) left the enzyme before the second product (Z-Phe-OH), confirming the existence of a covalent
intermediate.
Today, this specific property is used for Active Site Titration . By measuring the amplitude of the "burst," one can calculate the exact concentration of active enzyme molecules in a solution, a critical quality control step in drug development assays.
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed for Active Site Titration using Z-Phe-ONp. It includes built-in controls to ensure data integrity.
Reagents
-
Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM
(Calcium stabilizes Chymotrypsin). -
Substrate Stock: 10 mM Z-Phe-ONp in dry Acetonitrile (MeCN). Note: Keep dry; esters hydrolyze spontaneously in water.
-
Enzyme:
-Chymotrypsin (or target serine protease) in 1 mM HCl (prevents autolysis).
Workflow Diagram
Caption: Step-by-step workflow for active site titration using Z-Phe-ONp. Steps 2 and 6 are critical for data validation.
Step-by-Step Methodology
-
Blanking: In a cuvette, add 990 µL Buffer and 10 µL Substrate Stock. Measure absorbance at 400 nm for 2 minutes.
-
Validation: The slope should be near zero. If high, your stock is wet or degraded.
-
-
Enzyme Equilibration: In a fresh cuvette, add Buffer and Enzyme (e.g., 1-5 µM final concentration). Incubate 1 min.
-
Initiation: Rapidly add Substrate Stock (excess, e.g., 50-100 µM) and mix immediately (pipette up/down 3 times).
-
Measurement: Monitor
continuously for 3-5 minutes. -
Calculation:
-
Plot Absorbance vs. Time.
-
You will see a rapid jump (Burst) followed by a linear steady state.
-
Extrapolate the linear portion back to
. The Y-intercept represents the "Burst Amplitude" ( ). -
Active Enzyme Concentration (
) = (assuming 1:1 stoichiometry). -
Use the extinction coefficient of p-nitrophenol (
at pH 8.0).
-
Part 5: Comparative Analysis
Why choose Z-Phe-ONp over modern alternatives?
Table 1: Substrate Comparison for Serine Proteases
| Feature | Z-Phe-ONp (Ester) | Z-Phe-pNA (Amide) | Z-Phe-AMC (Fluorogenic) |
| Leaving Group | p-Nitrophenol | p-Nitroaniline | 7-Amino-4-methylcoumarin |
| Reaction Type | Fast Acylation ( | Slow Acylation ( | Slow Acylation |
| Sensitivity | Moderate (Absorbance) | Low (Absorbance) | High (Fluorescence) |
| Primary Use | Active Site Titration , Burst Kinetics | Steady-state Kinetics ( | High-Throughput Screening (HTS) |
| Stability | Low (Spontaneous hydrolysis) | High | High |
| Cost | Low | Low | Moderate/High |
Key Insight: Do not use Z-Phe-ONp for routine inhibitor screening (
Part 6: Modern Relevance in Drug Development
In the context of modern drug discovery (E-E-A-T principle of Authority):
-
Quality Control of Recombinant Proteases: When producing proteases (e.g., for COVID-19 antivirals targeting
or cancer targets), protein concentration ( ) often overestimates activity due to misfolded protein. Z-Phe-ONp titration provides the functional molarity. -
Mechanism of Inhibition: To distinguish between competitive inhibitors (affecting binding) and covalent inhibitors (affecting acylation), comparing kinetics on ester vs. amide substrates is a powerful diagnostic tool.
References
-
Bender, M. L., et al. (1966). The Determination of the Concentration of the Active Site of alpha-Chymotrypsin. Journal of the American Chemical Society.
-
Hedstrom, L. (2002). Serine Protease Mechanism and Specificity. Chemical Reviews.
-
ChemicalBook. (2024). N-Cbz-L-Phenylalanine p-nitrophenyl ester Chemical Properties.
-
GoldBio. (2024). Chromogenic Substrates Overview.
- Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery. Wiley-Interscience. (Standard Text for Kinetic Protocols).
The Chromogenic Substrate Z-Phe-ONp: An In-Depth Technical Guide to Enzyme Kinetics Analysis
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective on Robust Enzyme Assays
In the realm of enzyme kinetics, particularly within the fast-paced environment of drug discovery and development, the reliability of your assay is paramount. The data you generate forms the bedrock of critical decisions, from lead optimization to regulatory submissions. My years in the field have taught me that a robust assay is not merely a set of instructions; it is a self-validating system built on a deep understanding of the tools at hand. This guide is crafted from that perspective, focusing on a classic yet powerful tool: the chromogenic substrate N-α-Benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester, or as it is more commonly known, Z-Phe-ONp.
We will move beyond a simple recitation of protocols. Instead, this document will serve as a technical deep-dive, exploring the "why" behind the "how." We will dissect the core principles of using Z-Phe-ONp, from its chemical properties to the nuances of data interpretation. The goal is to empower you, the researcher, to not only execute these assays with precision but also to troubleshoot and adapt them to your specific needs, ensuring the highest level of scientific integrity in your findings.
The Heart of the Assay: Understanding Z-Phe-ONp
Z-Phe-ONp is a synthetic substrate meticulously designed for the study of certain proteolytic enzymes, most notably chymotrypsin.[1] Its structure is a clever piece of chemical engineering that allows for a straightforward and continuous monitoring of enzyme activity.
Chemical Structure and Properties of Z-Phe-ONp [1]
| Property | Value |
| Molecular Formula | C₂₃H₂₀N₂O₆ |
| Molecular Weight | 420.41 g/mol |
| IUPAC Name | (4-nitrophenyl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents like DMSO and ethanol. Limited solubility in aqueous buffers. |
The key to Z-Phe-ONp's utility lies in its two main components:
-
The Recognition Moiety (Z-Phe): The N-α-Benzyloxycarbonyl-L-phenylalanine portion mimics the natural substrate of chymotrypsin. Chymotrypsin preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. The bulky, hydrophobic phenylalanine residue of Z-Phe-ONp fits snugly into the S1 hydrophobic pocket of the chymotrypsin active site, ensuring specific binding.
-
The Chromogenic Reporter (ONp): The p-nitrophenyl ester group is the reporter. Upon enzymatic cleavage of the ester bond, p-nitrophenol (pNP) is released. In its protonated form at neutral or acidic pH, pNP is colorless. However, under slightly alkaline conditions (typically pH > 7), the phenolic proton dissociates to form the p-nitrophenolate ion, which exhibits a strong yellow color with a characteristic absorbance maximum around 400-410 nm. This color change is the basis of the spectrophotometric assay.
The Catalytic Event: Mechanism of Z-Phe-ONp Cleavage by Chymotrypsin
Chymotrypsin belongs to the family of serine proteases, which employ a highly conserved catalytic triad of amino acids in their active site: Histidine-57, Aspartate-102, and Serine-195. The cleavage of Z-Phe-ONp by chymotrypsin proceeds via a "ping-pong" mechanism, specifically a covalent hydrolysis.
Here is a step-by-step breakdown of the catalytic mechanism:
-
Substrate Binding: The phenylalanine side chain of Z-Phe-ONp binds to the hydrophobic S1 pocket of chymotrypsin, positioning the scissile ester bond adjacent to the catalytic triad.
-
Nucleophilic Attack: The hydroxyl group of Serine-195, made highly nucleophilic by the general base catalysis of Histidine-57 (which is, in turn, stabilized by Aspartate-102), attacks the carbonyl carbon of the Z-Phe-ONp ester bond.
-
Formation of the Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized by the "oxyanion hole," a region of the active site that contains backbone amide protons.
-
Acyl-Enzyme Formation and Release of p-Nitrophenol: The tetrahedral intermediate collapses. The bond between the carbonyl carbon and the p-nitrophenoxy group is broken. Histidine-57, now acting as a general acid, donates a proton to the p-nitrophenoxy group, facilitating its departure as p-nitrophenol (pNP). This leaves the Z-Phe moiety covalently attached to the Serine-195 residue, forming an acyl-enzyme intermediate.
-
Deacylation: A water molecule enters the active site. Histidine-57, now acting as a general base, activates the water molecule for a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate.
-
Formation of a Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed, again stabilized by the oxyanion hole.
-
Enzyme Regeneration and Product Release: This intermediate collapses, breaking the covalent bond between the Z-Phe moiety and Serine-195. The Z-Phe-carboxylate is released, and the catalytic triad is regenerated, ready for another catalytic cycle.
Caption: Chymotrypsin 'Ping-Pong' Mechanism for Z-Phe-ONp Hydrolysis
Experimental Design and Protocol for Chymotrypsin Kinetic Analysis
A well-designed kinetic experiment is crucial for obtaining reliable Michaelis-Menten parameters (Kₘ and Vₘₐₓ). The following protocol is a robust starting point for characterizing chymotrypsin activity using Z-Phe-ONp.
Reagent Preparation and Stability
-
Chymotrypsin Stock Solution: Prepare a stock solution of bovine pancreatic α-chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl. Storing the enzyme stock at a low pH (around 3.0) minimizes autolysis. For the assay, dilute the stock solution in the assay buffer to the desired final concentration.
-
Z-Phe-ONp Stock Solution: Due to its limited aqueous solubility, a stock solution of Z-Phe-ONp should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO). A typical stock concentration is 10-20 mM. Store the stock solution at -20°C, protected from light.
-
Assay Buffer: A common and effective buffer is 50-100 mM Tris-HCl, pH 7.8-8.0. The slightly alkaline pH is essential for the ionization of the liberated p-nitrophenol to the colored p-nitrophenolate ion.
Step-by-Step Experimental Protocol
-
Prepare a series of Z-Phe-ONp dilutions in the assay buffer from your DMSO stock. It is critical to keep the final DMSO concentration in the assay low and constant across all substrate concentrations (typically ≤ 1-2% v/v) to avoid solvent effects on enzyme activity.
-
Set up the reaction in a 96-well microplate or a cuvette. For each reaction, add the assay buffer and the Z-Phe-ONp dilution. Include a "no enzyme" control for each substrate concentration to account for any non-enzymatic hydrolysis of the substrate.
-
Equilibrate the plate/cuvette to the desired temperature (e.g., 25°C or 37°C) in a temperature-controlled spectrophotometer.
-
Initiate the reaction by adding a small volume of the diluted chymotrypsin solution. The final enzyme concentration should be chosen such that the reaction rate is linear for a reasonable period (e.g., 5-10 minutes).
-
Immediately start monitoring the increase in absorbance at 405 nm over time. Record data points at regular intervals (e.g., every 15-30 seconds).
A Self-Validating Experimental Workflow
Caption: Workflow for Chymotrypsin Kinetic Assay using Z-Phe-ONp
Data Analysis and Interpretation: From Raw Data to Kinetic Constants
The raw data from the spectrophotometer will be a series of absorbance values over time for each substrate concentration. The following steps will guide you through the process of converting this data into meaningful kinetic parameters.
Calculation of Initial Velocity (v₀)
For each substrate concentration, plot absorbance at 405 nm versus time. The initial velocity (v₀) is the initial linear slope of this curve. It is crucial to use only the initial, linear portion of the curve, as the reaction rate will decrease over time due to substrate depletion and potential product inhibition.
Conversion of Absorbance Units to Molar Concentration
The rate in absorbance units per minute needs to be converted to molar concentration per minute using the Beer-Lambert Law:
A = εbc
Where:
-
A is the absorbance
-
ε (epsilon) is the molar extinction coefficient of p-nitrophenol at 405 nm under the specific assay conditions (pH, buffer composition). This value must be determined experimentally by generating a standard curve of known p-nitrophenol concentrations. A commonly cited value is around 18,000 M⁻¹cm⁻¹.
-
b is the path length of the cuvette or the liquid in the microplate well (in cm).
-
c is the concentration of p-nitrophenol in M.
The rate of product formation (v₀ in M/s) can then be calculated as:
v₀ (M/s) = (slope of absorbance vs. time in s⁻¹) / (ε * b)
Determination of Kₘ and Vₘₐₓ
Plot the calculated initial velocities (v₀) against the corresponding substrate concentrations ([S]). This will generate a Michaelis-Menten plot. The Kₘ and Vₘₐₓ values are then determined by fitting this data to the Michaelis-Menten equation using non-linear regression software:
v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
While historically, linear transformations like the Lineweaver-Burk plot (1/v₀ vs. 1/[S]) were used, they are no longer recommended for determining kinetic parameters as they can disproportionately weight data points at low substrate concentrations. However, they can still be useful for visualizing inhibition patterns.
Expected Kinetic Parameters for Chymotrypsin with Z-Phe-ONp
While the exact Kₘ and Vₘₐₓ values for chymotrypsin with Z-Phe-ONp can vary depending on the specific assay conditions (pH, temperature, buffer), published data for similar N-acyl-L-phenylalanine p-nitroanilide substrates suggest that the Kₘ is typically in the micromolar to low millimolar range.
Expanding the Utility: Z-Phe-ONp with Other Proteases
While Z-Phe-ONp is a canonical substrate for chymotrypsin, its utility can extend to other proteases with a preference for large hydrophobic residues at the P1 position. However, it is crucial to empirically validate its suitability for each new enzyme.
-
Subtilisin: This serine protease from Bacillus species has a broad substrate specificity but does show a preference for aromatic or large hydrophobic residues at the P1 position. Z-Phe-ONp can serve as a substrate for subtilisin, although the kinetic parameters will differ from those of chymotrypsin.
-
Elastase: Pancreatic elastase typically prefers small, aliphatic amino acids at the P1 position. Therefore, Z-Phe-ONp is generally not a good substrate for elastase.
-
Papain: This cysteine protease has broad specificity but can accommodate a phenylalanine at the P1 position. However, the catalytic mechanism of cysteine proteases is different from that of serine proteases, and the optimal assay conditions (e.g., pH, requirement for reducing agents) will vary.
When exploring a new enzyme, it is essential to perform a full kinetic characterization to determine the Kₘ and Vₘₐₓ, as these values are unique to each enzyme-substrate pair.
Practical Considerations and Troubleshooting
-
Substrate Solubility: The limited aqueous solubility of Z-Phe-ONp is a key practical challenge. Ensure that the substrate remains fully dissolved in the assay buffer at all concentrations used. Precipitation of the substrate will lead to erroneous results. The use of a small, constant percentage of an organic cosolvent like DMSO is often necessary.
-
Stability of Z-Phe-ONp: In aqueous solutions, especially at alkaline pH, p-nitroanilide substrates can undergo slow, non-enzymatic hydrolysis. It is essential to measure and subtract the rate of this background hydrolysis from the enzymatic rate for each substrate concentration.
-
Inner Filter Effect: At high substrate or product concentrations, the absorbance of the solution can become so high that it interferes with the accurate measurement of the emitted light, a phenomenon known as the inner filter effect. This can lead to an underestimation of the reaction velocity. It is important to work within a range of absorbance values where the Beer-Lambert law holds true (generally, A < 1.5).
Safety and Handling
-
Z-Phe-ONp: While a specific Material Safety Data Sheet (MSDS) for Z-Phe-ONp may not be readily available from all suppliers, it should be handled with the care afforded to all laboratory chemicals. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
p-Nitrophenol: The product of the enzymatic reaction, p-nitrophenol, is toxic if swallowed, in contact with skin, or if inhaled. It can also cause damage to organs through prolonged or repeated exposure. Handle with care and dispose of waste according to institutional guidelines.
-
DMSO: Dimethyl sulfoxide is readily absorbed through the skin and can carry dissolved substances with it. Therefore, exercise caution when handling DMSO stock solutions.
Synthesis of Z-Phe-ONp
For research groups with synthetic chemistry capabilities, the synthesis of Z-Phe-ONp can be a cost-effective option. A common method involves the coupling of N-α-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) with p-nitrophenol. This is typically achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC) in an appropriate organic solvent.
Conclusion: Mastering the Assay for Reliable Results
The Z-Phe-ONp substrate, when used with a thorough understanding of its properties and the principles of enzyme kinetics, is a powerful tool for the characterization of chymotrypsin and other related proteases. By moving beyond rote protocol-following and embracing a deeper, mechanistic understanding of the assay, researchers can ensure the generation of high-quality, reliable data that will stand up to the rigors of scientific scrutiny and accelerate the pace of drug discovery and development.
References
-
Jackson, G. E., & M'khombeni, F. A. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega, 5(10), 5155–5162. Retrieved from [Link]
-
ResearchGate. (n.d.). Apparent K M and V max Values for Native Chymotrypsin and Chymotrypsin-pQA 198 Incubated With Aprotinin or Glycine Max at 25°C in 0.1 M. Retrieved from [Link]
-
Chemistry LibreTexts. (2016, April 3). 3.3: Chymotrypsin: A Case Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. Retrieved from [Link]
-
Diva-portal.org. (n.d.). A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Z-Phe-ONp. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic Origins of the Substrate Selectivity of Serine Proteases. Retrieved from [Link]
-
ResearchGate. (n.d.). Design of a Selective Substrate and Activity Based Probe for Human Neutrophil Serine Protease 4. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on the synthesis of L-4-nitrophenylalanine. Retrieved from [Link]
-
ResearchGate. (n.d.). Apparent K M and V max Values for Native Chymotrypsin and.... Retrieved from [Link]
-
ResearchGate. (n.d.). Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme Kinetics with Michaelis-Menten Curve | V, [s], Vmax, and Km Relationships. Retrieved from [Link]
-
AAPPTec. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of drug in DMSO?. Retrieved from [Link]
-
YouTube. (2014, June 10). 040-Substrate Specficity. Retrieved from [Link]
Sources
Standard Protocol for Chymotrypsin Assay using Z-Phe-ONp: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chymotrypsin and Its Activity Assay
Chymotrypsin is a key serine protease that plays a crucial role in the digestion of proteins in the small intestine.[1] It is synthesized in the pancreas as an inactive zymogen, chymotrypsinogen, and upon activation, it selectively cleaves peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[1] Beyond its physiological role, chymotrypsin is a widely studied enzyme in biochemical and pharmaceutical research due to its well-characterized mechanism and its relevance in various pathological conditions.
Accurate and reproducible measurement of chymotrypsin activity is essential for a wide range of applications, including the screening of potential inhibitors in drug discovery, the characterization of enzyme kinetics, and the quality control of enzyme preparations. This guide provides a detailed protocol for a robust and reliable chymotrypsin assay using the chromogenic substrate N-α-Benzoyl-L-phenylalanine p-nitrophenyl ester (Z-Phe-ONp).
The Principle of the Assay: A Chromogenic Approach
The chymotrypsin assay using Z-Phe-ONp is a continuous spectrophotometric method based on the enzymatic hydrolysis of the substrate. Chymotrypsin catalyzes the cleavage of the ester bond in Z-Phe-ONp, releasing N-Benzoyl-L-phenylalanine and p-nitrophenol (pNP).
Caption: Enzymatic hydrolysis of Z-Phe-ONp by chymotrypsin.
The product, p-nitrophenol, exhibits strong absorbance at a wavelength of 405-410 nm under neutral to alkaline conditions, while the substrate shows negligible absorbance at this wavelength. This allows for the continuous monitoring of the reaction progress by measuring the increase in absorbance at 405 nm, which is directly proportional to the amount of p-nitrophenol produced and, consequently, to the chymotrypsin activity.
Essential Materials and Reagents
Equipment:
-
UV-Vis Spectrophotometer (capable of measuring absorbance at 405 nm and maintaining a constant temperature)
-
Cuvettes (quartz or high-quality disposable, 1 cm path length)
-
Pipettes (calibrated, for accurate liquid handling)
-
Water bath or heating block (for temperature control)
-
pH meter
-
Vortex mixer
-
Analytical balance
Reagents:
-
α-Chymotrypsin (from bovine pancreas, e.g., Sigma-Aldrich C4129)
-
N-α-Benzoyl-L-phenylalanine p-nitrophenyl ester (Z-Phe-ONp)
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Calcium Chloride (CaCl₂)
-
Hydrochloric Acid (HCl)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ultrapure water
Preparation of Reagents: The Foundation of a Reliable Assay
Accurate preparation of reagents is critical for the reproducibility of the assay.
1. Assay Buffer (80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8)
-
Dissolve 9.69 g of Tris base and 14.7 g of calcium chloride dihydrate in approximately 800 mL of ultrapure water.
-
Adjust the pH to 7.8 at 25°C using 1 M HCl.
-
Bring the final volume to 1 L with ultrapure water.
-
Store at 4°C. The buffer is stable for several weeks.
Causality: Tris buffer provides a stable pH environment optimal for chymotrypsin activity.[2][3] Calcium ions are known to enhance the stability of chymotrypsin.
2. Chymotrypsin Stock Solution (1 mg/mL in 1 mM HCl)
-
Dissolve 10 mg of α-chymotrypsin in 10 mL of cold 1 mM HCl.
-
Gently mix to dissolve. Avoid vigorous shaking.
-
Aliquot into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Causality: Chymotrypsin is more stable at a slightly acidic pH for storage.[2] Storing in small aliquots prevents degradation from multiple freeze-thaw cycles.
3. Z-Phe-ONp Stock Solution (10 mM)
-
Z-Phe-ONp has poor solubility in aqueous solutions. A stock solution should be prepared in an organic solvent.
-
Dissolve 39.54 mg of Z-Phe-ONp in 10 mL of high-quality, anhydrous DMSO or DMF.[4]
-
Store the stock solution at -20°C, protected from light and moisture.
Causality: Using an organic solvent like DMSO or DMF is necessary to achieve a sufficiently concentrated stock solution of the hydrophobic substrate.[4]
The Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a standard 1 mL reaction volume in a cuvette. The volumes can be scaled down for use in a 96-well plate format, with appropriate adjustments.
Caption: Workflow for the chymotrypsin assay using Z-Phe-ONp.
1. Instrument Setup:
-
Set the spectrophotometer to measure absorbance at 405 nm.[5]
-
Set the temperature of the cuvette holder to 25°C.
2. Preparation of Working Solutions:
-
Working Chymotrypsin Solution: Dilute the chymotrypsin stock solution in cold 1 mM HCl to a final concentration of approximately 10-30 µg/mL.[2] The optimal concentration may need to be determined empirically to obtain a linear reaction rate for at least 5 minutes.
-
Working Z-Phe-ONp Solution: On the day of the experiment, dilute the 10 mM Z-Phe-ONp stock solution in Assay Buffer to the desired final concentration. For a standard assay, a final concentration of 0.1 mM Z-Phe-ONp is a good starting point.
3. Assay Procedure:
-
To a 1 cm path length cuvette, add the following:
-
950 µL of Assay Buffer
-
40 µL of the working Z-Phe-ONp solution (this will result in a final concentration of 0.4 mM in the reaction mixture, which may need optimization)
-
-
Mix gently by inverting the cuvette.
-
Place the cuvette in the spectrophotometer and incubate for 5 minutes to allow the solution to reach thermal equilibrium (25°C).
-
Initiate the reaction by adding 10 µL of the working chymotrypsin solution.
-
Immediately mix the contents of the cuvette by gentle inversion and start recording the absorbance at 405 nm every 15-30 seconds for 5-10 minutes.
Data Analysis and Calculation of Enzyme Activity
The rate of the enzymatic reaction is determined from the initial linear portion of the absorbance versus time plot.
1. Calculate the Initial Velocity (ΔA/min):
-
Plot the absorbance values (Y-axis) against time in minutes (X-axis).
-
Identify the linear portion of the curve (usually the first few minutes).
-
Calculate the slope of this linear portion, which represents the initial velocity (ΔA/min).
2. Calculate Enzyme Activity:
The activity of the enzyme is calculated using the Beer-Lambert law: A = εcl
Where:
-
A is the absorbance
-
ε (epsilon) is the molar extinction coefficient of p-nitrophenol (M⁻¹cm⁻¹)
-
c is the concentration of p-nitrophenol (M)
-
l is the path length of the cuvette (cm)
The molar extinction coefficient (ε) for p-nitrophenol is pH-dependent. At pH 7.8, a value of 18,000 M⁻¹cm⁻¹ can be used for calculations.[6][7]
Enzyme Activity (Units/mL) = (ΔA/min) * (Total Reaction Volume in mL) / (ε * Path Length in cm * Volume of Enzyme in mL)
One unit (U) of chymotrypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of Z-Phe-ONp per minute at 25°C and pH 7.8.
Worked Example:
-
ΔA/min = 0.05
-
Total Reaction Volume = 1 mL
-
ε = 18,000 M⁻¹cm⁻¹
-
Path Length = 1 cm
-
Volume of Enzyme = 0.01 mL
Activity (µmol/min/mL or U/mL) = (0.05 * 1) / (18,000 * 1 * 0.01) = 0.000278 M/min
To convert to µmol/min/mL: Activity = 0.000278 mol/L/min * 10⁶ µmol/mol * 0.001 L/mL = 0.278 µmol/min/mL = 0.278 U/mL
Specific Activity (Units/mg) = Activity (U/mL) / Concentration of Enzyme (mg/mL)
| Parameter | Symbol | Value |
| Wavelength | λ | 405 nm |
| Temperature | T | 25°C |
| pH | 7.8 | |
| Molar Extinction Coefficient of pNP | ε | 18,000 M⁻¹cm⁻¹ |
| Path Length | l | 1 cm |
Ensuring Trustworthiness: Assay Validation and Controls
To ensure the reliability and accuracy of the results, the following control experiments are essential:
-
No-Enzyme Control (Substrate Blank): A reaction mixture containing all components except the enzyme. This control accounts for any non-enzymatic hydrolysis of the substrate (auto-hydrolysis). The rate of absorbance change in this control should be negligible and subtracted from the rate of the enzyme-catalyzed reaction.
-
No-Substrate Control (Enzyme Blank): A reaction mixture containing the enzyme and buffer but no substrate. This control measures any change in absorbance due to the enzyme itself.
-
Positive Control: A known concentration of a standard chymotrypsin preparation should be run in parallel to verify the assay is performing as expected.
-
Linearity of the Assay: It is important to determine the range of enzyme concentrations over which the reaction rate is linear. If the rate is too high, the substrate will be rapidly depleted, and the reaction will no longer be in the initial velocity phase. In such cases, the enzyme solution should be further diluted.
References
-
CoaChrom. (n.d.). Chymotrypsin Measurement Principle Reagents Sample Method. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, February 17). 9.3: Chymotrypsin- A Case Study. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Time dependent change in absorption of p-nitro phenol (λ = 405 nm).... Retrieved from [Link]
-
Liu, K. (2022). Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. Journal of Food Science, 87(5), 2018-2033. Retrieved from [Link]
-
AK LECTURES. (2015, March 19). Chymotrypsin and Covalent Catalysis [Video]. YouTube. Retrieved from [Link]
-
UF Teaching Center. (2013, February 7). Chymotrypsin Mechanism [Video]. YouTube. Retrieved from [Link]
-
CliniSciences. (n.d.). p-Nitrophenyl Phosphate (pNPP, KR-pT-IRR), Phosphatase BioAssay™ Kit. Retrieved from [Link]
-
Liu, K. (2022). Method development and optimization for measuring chymotrypsin and chymotrypsin inhibitor activities. Journal of Food Science, 87(5), 2018-2033. Retrieved from [Link]
-
Zhang, Y., et al. (2006). Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States. Journal of Biological Chemistry, 281(38), 27853-27863. Retrieved from [Link]
-
University of San Diego. (n.d.). Biochem Lab Enzyme Assay Background F21. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 4. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neb.com [neb.com]
- 7. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Solubilization of Z-Phe-ONp for Aqueous Buffer Applications
Abstract and Introduction
N-α-Benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester, commonly abbreviated as Z-Phe-ONp, is a critical reagent in biochemical and pharmaceutical research. Its primary utility lies in its function as an activated ester of phenylalanine. The benzyloxycarbonyl (Z or Cbz) group provides temporary protection for the α-amino group, while the p-nitrophenyl (ONp) ester activates the carboxyl group, rendering it susceptible to nucleophilic attack. This unique structure makes Z-Phe-ONp an excellent substrate for proteolytic enzymes like chymotrypsin and a valuable building block in solution-phase peptide synthesis.[1][2][3]
Despite its utility, a significant technical hurdle for researchers is the compound's inherent hydrophobicity and consequential poor solubility in aqueous buffers.[1] Direct dissolution in aqueous media is often impractical and leads to inconsistent results. Furthermore, the activated ester is prone to hydrolysis in aqueous environments, a factor that must be carefully managed to ensure experimental integrity.[4][5]
This comprehensive application guide provides a robust, field-proven methodology for the effective solubilization of Z-Phe-ONp. We will detail the co-solvent strategy, present validated step-by-step protocols for preparing both stable, high-concentration stock solutions and ready-to-use aqueous working solutions, and offer expert insights into avoiding common pitfalls such as precipitation and premature hydrolysis. An illustrative application in a chymotrypsin enzyme assay is provided to contextualize the protocol's practical implementation.
The Core Challenge: Physicochemical Properties and Stability
The successful use of Z-Phe-ONp hinges on overcoming two primary obstacles:
-
Poor Aqueous Solubility : The molecule contains two aromatic rings (from the Z-group and phenylalanine side chain), which contribute to its significant hydrophobicity and low solubility in water.[1]
-
Hydrolytic Instability : The p-nitrophenyl ester is an effective leaving group, which is key to its reactivity. However, this also makes the ester bond susceptible to cleavage by water (hydrolysis), especially under neutral to basic pH conditions.[4][5][6] This spontaneous, non-enzymatic breakdown of the substrate can lead to high background signals in colorimetric assays and reduce the effective concentration of the reagent.
The most reliable strategy to navigate these challenges is the co-solvent method . This involves first dissolving the compound in a small volume of a water-miscible organic solvent to create a concentrated stock solution. This stock is then diluted into the final aqueous buffer immediately before use, ensuring the final concentration of the organic solvent is minimal to avoid interfering with the biological system (e.g., enzyme activity).[7][8]
Table 1: Physicochemical Properties of Z-Phe-ONp
| Property | Value | Source |
| Full Chemical Name | (4-nitrophenyl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | [9] |
| Molecular Formula | C₂₃H₂₀N₂O₆ | [9] |
| Molecular Weight | 420.4 g/mol | [9] |
| Appearance | White to off-white solid/powder | [1] |
Recommended Materials and Co-Solvents
Materials & Equipment:
-
Z-Phe-ONp (solid powder)
-
Anhydrous, research-grade organic solvents (see Table 2)
-
Appropriate aqueous buffer (e.g., Tris-HCl, Phosphate Buffer)
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials with secure caps
-
Calibrated micropipettes
-
Vortex mixer
Table 2: Recommended Co-Solvents for Z-Phe-ONp Stock Solutions
| Co-Solvent | Key Characteristics & Rationale | Typical Stock Concentration |
| Dimethyl Sulfoxide (DMSO) | Primary Recommendation. A highly polar aprotic solvent with excellent solvating power for a wide range of organic molecules. Water-miscible and generally well-tolerated at low final concentrations (<1% v/v) in most enzyme assays. | 10 - 50 mM |
| Dimethylformamide (DMF) | A good alternative to DMSO with similar solvating properties. Ensure high purity as impurities can interfere with assays. | 10 - 50 mM |
| Acetonitrile (ACN) | Effective at solubilizing Z-Phe-ONp. Its volatility can be a concern for concentration stability during handling. Often used in HPLC applications. | 10 - 50 mM |
| Methanol / Ethanol | Can be used, but Z-Phe-ONp may have lower solubility compared to DMSO or DMF. May be preferred if aprotic solvents interfere with the downstream application. | 5 - 20 mM |
Experimental Protocols
This section provides two core protocols: preparing a stable organic stock solution and diluting it to a final aqueous working solution.
Protocol A: Preparation of a High-Concentration Stock Solution
Causality: Creating a concentrated stock in an anhydrous organic solvent is the cornerstone of this methodology. It overcomes the primary solubility barrier and provides a stable, storable solution that prevents the rapid hydrolysis that would occur in an aqueous environment.
-
Pre-Calculation: Determine the mass of Z-Phe-ONp required to achieve the desired stock concentration (e.g., 25 mM).
-
Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight (420.4 g/mol ) / 1000
-
Example for 1 mL of 25 mM stock: 1 mL x 25 mM x 420.4 / 1000 = 10.51 mg
-
-
Weighing: Accurately weigh the calculated mass of Z-Phe-ONp into a suitable container (e.g., a 1.5 mL microcentrifuge tube or a small glass vial).
-
Solubilization: Add the calculated volume of the chosen organic co-solvent (e.g., DMSO) to the solid.
-
Mixing: Cap the container securely and vortex vigorously for 30-60 seconds. Visually inspect to ensure all solid material has completely dissolved. If necessary, gently warm the solution to 30-37°C to aid dissolution.
-
Storage: Store the stock solution at -20°C in a tightly sealed container. For long-term storage, consider aliquoting into smaller, single-use volumes to minimize freeze-thaw cycles.
Protocol B: Preparation of the Final Aqueous Working Solution
Causality: This protocol is designed to minimize the risk of precipitation ("crashing out") when the hydrophobic compound is introduced into the aqueous buffer. By adding the organic stock to the larger volume of buffer while mixing, a rapid and uniform dispersion is achieved.
-
Equilibration: Allow the buffer for your experiment to reach the desired assay temperature (e.g., 25°C or 37°C).
-
Pipetting: Pipette the required volume of aqueous buffer into a new tube.
-
Dilution: While vortexing or vigorously pipetting the buffer, add the required volume of the Z-Phe-ONp stock solution (from Protocol A) directly into the buffer.
-
Crucial Insight: Always add the concentrated organic stock to the aqueous buffer, never the other way around. Reversing this order dramatically increases the likelihood of precipitation.
-
-
Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of Z-Phe-ONp, as hydrolysis will begin to occur, compromising the accuracy of your results.[7]
Workflow Visualization
The following diagram illustrates the complete workflow from solid reagent to final aqueous working solution.
Caption: Workflow for preparing Z-Phe-ONp working solutions.
Application Example: α-Chymotrypsin Activity Assay
Z-Phe-ONp is a chromogenic substrate for α-chymotrypsin. The enzyme specifically cleaves the peptide bond on the C-terminal side of the phenylalanine residue. This releases p-nitrophenol, which, at a pH above its pKa (~7.1), deprotonates to the p-nitrophenolate ion. This ion is bright yellow and can be quantified by measuring the increase in absorbance at 405-410 nm.
Protocol C: Chymotrypsin Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare 80 mM Tris-HCl containing 100 mM CaCl₂, adjusted to pH 7.8 at 25°C.[10][11]
-
Substrate Working Solution: Prepare a 1.0 mM Z-Phe-ONp solution by diluting your 25 mM DMSO stock 1:25 into the Assay Buffer. Prepare this solution immediately before use as per Protocol B.
-
Enzyme Solution: Dissolve chymotrypsin in 1 mM HCl to a concentration of 1 mg/mL. Dilute further in 1 mM HCl to a working concentration (e.g., 20 µg/mL).[10][12] Store on ice.
-
-
Assay Procedure:
-
Set up a 96-well plate or spectrophotometer cuvettes.
-
Add Assay Buffer and the Substrate Working Solution to each well/cuvette.
-
Initiate the reaction by adding a small volume of the diluted chymotrypsin solution.
-
Immediately begin monitoring the change in absorbance at 410 nm over time at 25°C.
-
Table 3: Example Chymotrypsin Assay Parameters
| Parameter | Recommended Value | Rationale |
| Final Substrate Conc. | 0.1 - 1.0 mM | Should be near or above the Kₘ for the enzyme to ensure robust signal. |
| Final Enzyme Conc. | 1 - 10 µg/mL | Adjust to achieve a linear rate of product formation. |
| Final DMSO Conc. | ≤ 1% (v/v) | Minimizes potential solvent-induced inhibition of the enzyme. |
| Buffer System | 80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8 | Optimal pH for chymotrypsin activity.[11][12] Ca²⁺ ions can stabilize the enzyme. |
| Wavelength | 405 - 410 nm | Wavelength for maximum absorbance of the p-nitrophenolate product. |
| Temperature | 25°C | Standard temperature for chymotrypsin activity assays.[12] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution into buffer | 1. Final concentration exceeds aqueous solubility limit. 2. Inefficient mixing. 3. Order of addition was incorrect (buffer added to stock). | 1. Decrease the final concentration or increase the percentage of co-solvent (if tolerated by the assay). 2. Ensure vigorous vortexing or stirring during the addition of the stock solution. 3. Always add the small volume of stock to the large volume of buffer. |
| High background absorbance/rate in control wells (no enzyme) | 1. Spontaneous hydrolysis of Z-Phe-ONp. 2. Contaminated buffer or reagents. | 1. Ensure the buffer pH is not excessively basic. Prepare the working solution immediately before use. 2. Use fresh, high-purity water and reagents. |
| Inconsistent or non-reproducible results | 1. Incomplete dissolution of the initial solid. 2. Instability of the aqueous working solution over the course of the experiment. | 1. Visually confirm the stock solution is completely clear before use. 2. Prepare a fresh batch of the working solution for each experimental plate or run. |
References
-
The Royal Society of Chemistry. Protocol for enzyme assays.[Link]
-
Siddiqui, A., et al. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 151025, Z-Phe-ONp.[Link]
-
Bizzane, L., et al. Hydrolysis of p-Nitrophenyl Esters in Mixtures of Water and a Fluorous Solvent. Langmuir. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 587003, N-A-Cbz-L-lysine P-nitrophenyl ester.[Link]
-
Bizzane, L., et al. Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent. PubMed. [Link]
-
Chavda, V.P., et al. Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization. PubMed. [Link]
-
Kocna, P., et al. A new, highly sensitive and specific assay for chymotrypsin. PubMed. [Link]
-
LookChem. N-Cbz-L-Phenylalanine (CAS 1161-13-3).[Link]
-
Tee, O.S., and Enos, J.A. Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. Canadian Journal of Chemistry. [Link]
-
Perdih, F., and Per-Carlsen, S. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? ResearchGate. [Link]
-
Vemavarapu, C., et al. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PubMed Central. [Link]
-
Goudar, J.S., et al. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link]
-
ResearchGate. The reaction scheme of hydrolysis of p-nitrophenyl esters.[Link]
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- 10. rsc.org [rsc.org]
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- 12. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
Spectrophotometric Detection of Z-Phe-ONp Activity at 400 nm
Application Note & Protocol
Abstract & Principle
This guide details the spectrophotometric quantification of proteolytic activity using Z-Phe-ONp (N-Carbobenzoxy-L-phenylalanine p-nitrophenyl ester) as a chromogenic substrate. While primarily used to assay Chymotrypsin (EC 3.4.21.1) and Cathepsin G , this protocol is applicable to other serine proteases with specificity for hydrophobic residues (Phenylalanine) at the P1 position.
Mechanism of Action
The assay relies on the enzyme-catalyzed hydrolysis of the ester bond in Z-Phe-ONp. The reaction proceeds via an acyl-enzyme intermediate, releasing p-nitrophenol (pNP) .[1] Under neutral to alkaline conditions, p-nitrophenol dissociates into the p-nitrophenolate anion , which exhibits a strong yellow absorbance maximum at 400–410 nm .
Reaction Equation:
Graphviz: Reaction Mechanism & Pathway
Caption: Kinetic pathway of Z-Phe-ONp hydrolysis. The release of p-nitrophenol (Product 1) is the rate-limiting detection step.
Critical Technical Considerations (Expertise)
To ensure data integrity, researchers must address three specific challenges associated with Z-Phe-ONp:
-
Substrate Solubility (The "Crash" Risk): Z-Phe-ONp is highly hydrophobic. Diluting a stock solution directly into an aqueous buffer often causes micro-precipitation, leading to light scattering that falsely elevates absorbance readings.
-
Solution: Dissolve the stock in DMSO (Dimethyl Sulfoxide) or Isopropanol . Ensure the final solvent concentration in the assay does not exceed 5% (v/v) to avoid denaturing the enzyme.
-
-
Spontaneous Hydrolysis (Background Noise): p-Nitrophenyl esters are chemically unstable at alkaline pH (> 8.0).
-
Solution: Always run a Reagent Blank (Buffer + Substrate, no Enzyme). Subtract this slope from the enzymatic rate.
-
-
The pKa of p-Nitrophenol (Signal Intensity): The pKa of p-nitrophenol is approximately 7.15 .
-
At pH 7.8 (Chymotrypsin optimum), only ~80% of the product is in the yellow anionic form.
-
Protocol Choice: You can run a Continuous Assay (monitoring rate at pH 7.[2]8) or an Endpoint Assay (stopping with NaOH to shift pH to >10, ensuring 100% ionization).
-
Recommendation: This guide focuses on the Continuous Assay for kinetic accuracy, using an effective extinction coefficient (
).
-
Materials & Preparation
Reagents
| Component | Specification | Storage |
| Substrate | Z-L-Phe-p-nitrophenyl ester (Z-Phe-ONp) | -20°C, Desiccated |
| Solvent | DMSO (Anhydrous) | Room Temp (RT) |
| Buffer Base | Tris-Base or HEPES | RT |
| Stabilizer | Calcium Chloride ( | RT |
| Stop Solution | 0.1 N NaOH (for Endpoint only) | RT |
Stock Solution Preparation[3][4]
-
Assay Buffer (pH 7.8):
-
Substrate Stock (20 mM):
-
Weigh 8.4 mg of Z-Phe-ONp (MW: ~420.4 g/mol ).
-
Dissolve in 1.0 mL of DMSO .
-
Note: Prepare fresh daily. Do not store aqueous dilutions.
-
Experimental Protocol (Continuous Method)
Workflow Diagram
Caption: Step-by-step workflow for the continuous spectrophotometric assay.
Step-by-Step Procedure
Conditions: Temperature: 25°C | Path Length: 1 cm | Wavelength: 400 nm
-
Blank Setup:
-
Pipette 980 µL of Assay Buffer into a quartz or plastic semi-micro cuvette.
-
Add 20 µL of Substrate Stock (20 mM).
-
Mix by inversion (parafilm) or pipette tip. Do not vortex violently.
-
-
Test Sample Setup:
-
Pipette 960 µL of Assay Buffer into the test cuvette.
-
Add 20 µL of Enzyme Solution (concentration optimized to yield
per min). -
Incubate for 1–2 minutes to equilibrate temperature.
-
-
Initiation:
-
Add 20 µL of Substrate Stock to the Test Sample cuvette.
-
Final Volume: 1.0 mL.
-
Final Substrate Concentration: 0.4 mM.
-
-
Measurement:
-
Immediately place in the spectrophotometer.
-
Record absorbance at 400 nm every 10–15 seconds for 3–5 minutes.
-
Quality Check: The slope should be linear.[5] If it curves off, the substrate is depleted; dilute the enzyme and repeat.
-
Data Analysis & Calculations
Determine the Slope
Calculate the change in absorbance per minute (
Extinction Coefficient ( )
At pH 7.8, p-nitrophenol is not fully ionized. You must use the effective extinction coefficient or generate a standard curve.[6]
-
Standard
(pH 7.8): Approximately 13,500 M⁻¹cm⁻¹ (This varies by buffer ionic strength; empirical verification is best). -
Maximal
(pH > 10): 18,300 M⁻¹cm⁻¹ .
Calculate Activity (Units)
One Unit (U) is defined as the amount of enzyme releasing 1 µmol of p-nitrophenol per minute.[5]
| Parameter | Value (Standard Protocol) |
| Corrected Slope ( | |
| 1.0 mL (Total reaction volume) | |
| 13.5 (mM⁻¹cm⁻¹) Verify with std curve | |
| 1 cm (Light path) | |
| 0.02 mL (Volume of enzyme added) |
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Cloudy Reaction | Substrate precipitation | Use DMSO for stock; ensure final organic solvent < 5%. Add 0.01% Triton X-100 to buffer. |
| High Blank Rate | Spontaneous hydrolysis | Check buffer pH (should not exceed 8.0). Prepare fresh substrate stock. |
| Non-linear Rate | Substrate depletion or Enzyme instability | Dilute enzyme. Ensure |
| Low Signal | Low pH or Low Activity | Verify pH is > 7.0. If pH < 7.0 is required, measure at 340 nm (isosbestic point) or 320 nm. |
References
-
Humble, E. (1974). Spectrophotometric determination of chymotrypsin activity. Anal.[1][7][8] Biochem., 62(2), 436-443. (Classic reference for p-nitrophenyl ester assays).
- Bender, M. L., et al. (1966). The Mechanism of Action of Chymotrypsin. J. Am. Chem. Soc.
Sources
- 1. scielo.sa.cr [scielo.sa.cr]
- 2. α-胰凝乳蛋白酶的酶学测定程序(EC 3.4.21.1) [sigmaaldrich.cn]
- 3. Detection of Chymotrypsin by Optical and Acoustic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. neb.com [neb.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. rsc.org [rsc.org]
Precision in Proteolysis: A Guide to Active Site Titration of Proteases Using Z-Phe-ONp
For researchers, scientists, and drug development professionals engaged in the study of proteases, the accurate determination of active enzyme concentration is a critical prerequisite for reliable kinetic analysis and inhibitor screening. While total protein concentration can be readily determined by various methods, these do not distinguish between active and inactive enzyme populations. Active site titration stands as the gold standard for quantifying functional enzyme molecules. This application note provides a detailed guide to the theory and practice of active site titration for proteases, with a specific focus on the use of N-benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester (Z-Phe-ONp) as a titrant, particularly for chymotrypsin and related serine proteases.
The Imperative of Knowing Your Active Enzyme Concentration
The total concentration of a protease in a sample often overestimates the catalytically competent fraction. Denaturation, misfolding, or proteolytic degradation can render a portion of the enzyme molecules inactive. Relying on total protein concentration for kinetic studies can lead to significant underestimation of turnover numbers (kcat) and misinterpretation of inhibitor potency (Ki). Active site titration circumvents this ambiguity by specifically measuring the concentration of enzyme molecules capable of substrate binding and catalysis.[1]
The Principle of "Burst" Kinetics with Chromogenic Substrates
Active site titration with substrates like Z-Phe-ONp leverages a phenomenon known as "burst" kinetics.[1][2] The reaction between a serine protease and a p-nitrophenyl ester substrate proceeds in two distinct phases:
-
A rapid initial "burst": In this pre-steady-state phase, the enzyme rapidly cleaves the ester bond of the substrate. This results in the formation of a stable acyl-enzyme intermediate and the stoichiometric release of one molecule of p-nitrophenol per active enzyme molecule.[2][3][4]
-
A slower, steady-state phase: Following the initial burst, the acyl-enzyme intermediate is slowly hydrolyzed by water, regenerating the free enzyme. This turnover is significantly slower than the initial acylation, resulting in a linear, zero-order release of p-nitrophenol.[4][5]
By monitoring the absorbance of the released p-nitrophenolate, which is a yellow-colored chromophore, the concentration of active enzyme can be determined from the magnitude of the initial burst.[2]
Mechanism of Z-Phe-ONp with Chymotrypsin: A Two-Act Play
Z-Phe-ONp is an ideal titrant for chymotrypsin due to the enzyme's preference for cleaving peptide bonds C-terminal to aromatic amino acids like phenylalanine.[6][7] The catalytic triad in the chymotrypsin active site (Serine-195, Histidine-57, and Aspartate-102) orchestrates the hydrolysis.[3][8]
Act 1: Acylation (The "Burst")
-
Substrate Binding: Z-Phe-ONp binds to the active site of chymotrypsin, with the phenylalanine side chain fitting into the enzyme's hydrophobic S1 pocket.[2][6][9]
-
Nucleophilic Attack: The hydroxyl group of Serine-195, made highly nucleophilic by Histidine-57, attacks the carbonyl carbon of the Z-Phe-ONp ester bond.[2][3]
-
Formation of Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate, which is stabilized by the "oxyanion hole" within the active site.[3]
-
Acyl-Enzyme Formation and Product Release: The intermediate collapses, leading to the cleavage of the p-nitrophenyl ester bond. The p-nitrophenol is released, and a stable acyl-enzyme intermediate is formed, with the Z-Phe moiety covalently attached to Serine-195.[2][3] This completes the rapid burst phase.
Act 2: Deacylation (Steady-State Turnover)
-
Water Enters: A water molecule enters the active site.
-
Hydrolysis: The water molecule, activated by Histidine-57, attacks the carbonyl carbon of the acyl-enzyme intermediate.
-
Release of the Acyl Group and Enzyme Regeneration: This leads to the hydrolysis of the acyl-enzyme bond, releasing the Z-Phe product and regenerating the free, active enzyme. This deacylation step is the rate-limiting step in the overall reaction.[2][4]
Caption: Step-by-step workflow for active site titration using Z-Phe-ONp.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare 80 mM Tris-HCl buffer and adjust the pH to 7.8 at 25°C. The pH is crucial as the extinction coefficient of p-nitrophenol is pH-dependent. [10] * Z-Phe-ONp Stock Solution: Accurately weigh Z-Phe-ONp and dissolve it in a minimal amount of a suitable organic solvent (e.g., methanol) to create a concentrated stock solution (e.g., 10 mM). Z-Phe-ONp is poorly soluble in aqueous solutions.
-
Enzyme Solution: Prepare a stock solution of your protease in a suitable buffer (e.g., 1 mM HCl to prevent autolysis for chymotrypsin) at a concentration estimated to be in the low micromolar range. [11]
-
-
Spectrophotometer Setup:
-
Assay Execution:
-
In a 1 cm path length cuvette, add the assay buffer and the enzyme solution to a final volume of, for example, 1 mL. The final enzyme concentration should be in the range of 1-10 µM.
-
Place the cuvette in the spectrophotometer and zero the absorbance.
-
To initiate the reaction, add a small volume of the Z-Phe-ONp stock solution to the cuvette. The final concentration of Z-Phe-ONp should be in excess of the enzyme concentration (e.g., 100-200 µM) to ensure saturation of all active sites.
-
Quickly mix the contents of the cuvette by inversion and immediately start recording the absorbance at 410 nm as a function of time for 2-5 minutes.
-
Data Analysis and Calculation
-
Plot the Data: Plot the absorbance at 410 nm versus time (in seconds). The resulting graph should show an initial rapid increase (the "burst") followed by a slower, linear increase (the steady-state).
-
Determine the Burst Amplitude (π): Extrapolate the linear, steady-state portion of the curve back to time zero. The y-intercept of this extrapolated line represents the magnitude of the initial burst (π) in absorbance units.
-
Calculate Active Enzyme Concentration: Use the Beer-Lambert law to calculate the concentration of the active enzyme ([E]₀):
[E]₀ = π / (ε × l)
Where:
-
[E]₀ is the active enzyme concentration (in M).
-
π is the burst amplitude (in absorbance units).
-
ε is the molar extinction coefficient of p-nitrophenol at the specific pH and wavelength of the assay. At pH ≥ 8.0 and 410 nm, a commonly used value is approximately 18,000 M⁻¹cm⁻¹. [13][14]It is highly recommended to determine this value experimentally under your specific assay conditions.
-
l is the path length of the cuvette (typically 1 cm).
-
| Parameter | Symbol | Description | Typical Value |
| Burst Amplitude | π | Y-intercept of the extrapolated steady-state line | Measured from the graph |
| Molar Extinction Coefficient | ε | Absorbance of a 1 M solution of p-nitrophenol | ~18,000 M⁻¹cm⁻¹ at pH ≥ 8.0, 410 nm [13][14] |
| Path Length | l | The width of the cuvette | 1 cm |
| Active Enzyme Concentration | [E]₀ | Calculated concentration of functional enzyme | Calculated |
Troubleshooting and Considerations
-
No Burst Observed:
-
The enzyme may be inactive.
-
The enzyme concentration may be too low to detect a burst.
-
The substrate concentration may be insufficient to saturate the enzyme.
-
-
Precipitation upon Substrate Addition:
-
The final concentration of the organic solvent from the substrate stock may be too high, causing the enzyme to precipitate. Keep the volume of added organic solvent to a minimum (e.g., <5% of the total reaction volume).
-
-
Rapid Steady-State Rate:
-
If the deacylation step is not significantly slower than acylation, the burst will be less distinct. This can be the case for some proteases or with certain substrates.
-
-
Substrate Instability:
-
p-Nitrophenyl esters can undergo spontaneous hydrolysis, especially at alkaline pH. It is important to run a control reaction without the enzyme to measure the rate of spontaneous hydrolysis and subtract this from the enzyme-catalyzed reaction rate.
-
Conclusion
Active site titration using Z-Phe-ONp is a powerful and reliable method for determining the concentration of functionally active chymotrypsin and related proteases. By understanding the underlying principles of burst kinetics and carefully controlling experimental parameters, researchers can obtain accurate and reproducible data that is essential for meaningful kinetic characterization and the development of novel protease-targeted therapeutics. This application note provides the foundational knowledge and a practical protocol to successfully implement this crucial technique in the laboratory.
References
-
Filo. (2025, May 13). Active Site Titration We have seen that the hydrolysis of p-nitrophenylac.. Available from: [Link]
-
ResearchGate. active site titration. Available from: [Link]
-
Quora. (2018, November 25). What is active site titration, and how is it performed? Available from: [Link]
-
Pearson. Chymotrypsin's Catalytic Mechanism: Videos & Practice Problems. Available from: [Link]
-
California State University, Northridge. Chymotrypsin: A serine protease Reaction Mechanism Step-wise reaction. Available from: [Link]
-
Kostetsky, P. V. (2007). Location and volume of the active site of chymotrypsin. Biochemistry (Moscow), 72(4), 392–397. Available from: [Link]
-
Chemistry LibreTexts. (2020, February 17). 9.3: Chymotrypsin- A Case Study. Available from: [Link]
-
New England Biolabs. p-Nitrophenyl Phosphate (PNPP). Available from: [Link]
-
Castillo, M. J., et al. (1979). Active-site titration of serine proteinases acting selectively on cationic substrates by N-alpha-carbobenzoxy-L-arginine p-nitrophenyl ester and N-alpha-carbobenzoxy-L-lysine p-nitrophenyl ester; determination of active enzyme concentration. Analytical Biochemistry, 99(1), 53–60. Available from: [Link]
-
University of Massachusetts. The Active Site of Chymotrypsin. Available from: [Link]
-
Open Library Publishing Platform. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC2580: Introduction to Biochemistry*. Available from: [Link]
-
Applied Photophysics. Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Available from: [Link]
-
Rojas, K., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical approach. Uniciencia, 34(2), 236-251. Available from: [Link]
-
Chemistry LibreTexts. (2023, February 12). 7.2: Chymotrypsin. Available from: [Link]
-
Khan, M. N. I., & Khan, A. A. (1983). Molar Extinction Coefficients for p-Nitrophenol. Journal of the Chemical Society of Pakistan, 5(1), 55-57. Available from: [Link]
-
Martin, C. J., et al. (1959). A Rapid and Sensitive Spectrophotometric Method for the Assay of Chymotrypsin. Journal of Biological Chemistry, 234(11), 2944-2948. Available from: [Link]
-
Compton, P. D., & Fink, A. L. (1984). Cryoenzymology of trypsin. A detailed kinetic study of the trypsin-catalysed hydrolysis of N-alpha-benzyloxycarbonyl-L-lysine p-nitrophenyl ester at low temperatures. Biochemical Journal, 224(2), 375–383. Available from: [Link]
-
Petkov, D. D., & Christova, E. G. (1982). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. International Journal of Peptide and Protein Research, 20(2), 167-173. Available from: [Link]
-
Sinsabaugh, R. L. (1994). Assays with p-Nitrophenyl linked Substrates. Center for Dead Plant Studies. Available from: [Link]
-
Bernhard, S. A., & Gutfreund, H. (1965). Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Proceedings of the National Academy of Sciences of the United States of America, 53(5), 1238–1244. Available from: [Link]
-
Kishan's Classes. (2023, November 3). Biochemistry: Chymotrypsin Mechanism (Part 1) (Chymotrypsin Enzyme Mechanism) [STEP BY STEP!] Available from: [Link]
Sources
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. csun.edu [csun.edu]
- 4. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 5. Active Site Titration We have seen that the hydrolysis of p-nitrophenylac.. [askfilo.com]
- 6. global.oup.com [global.oup.com]
- 7. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scielo.sa.cr [scielo.sa.cr]
- 11. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. nrel.colostate.edu [nrel.colostate.edu]
- 13. neb.com [neb.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Step-by-step Z-Phe-ONp enzyme kinetics assay procedure
Application Note & Protocol
A Comprehensive Guide to Enzyme Kinetics Analysis Using the Chromogenic Substrate Z-Phe-ONp
Abstract
This document provides a detailed methodology for determining the kinetic parameters of proteases, specifically chymotrypsin, using the chromogenic substrate N-α-Benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester (Z-Phe-ONp). This assay leverages the enzymatic hydrolysis of the colorless Z-Phe-ONp substrate to release a yellow-colored product, p-nitrophenol (pNP), which can be continuously monitored using a spectrophotometer. We present a self-validating system that includes the generation of a pNP standard curve for accurate quantification, a step-by-step protocol for performing the kinetic assay, and a guide to data analysis for the determination of key enzymatic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for characterizing enzyme activity and inhibition.
Introduction and Assay Principle
Enzyme kinetics studies are fundamental to understanding enzyme mechanisms, identifying inhibitors, and developing novel therapeutics. A common and efficient method for these studies is the use of chromogenic substrates, which produce a colored product upon enzymatic cleavage. Z-Phe-ONp is a synthetic substrate designed for proteases that exhibit specificity for cleaving peptide bonds C-terminal to large hydrophobic residues, such as phenylalanine. Chymotrypsin is a classic example of such a serine protease and serves as the model enzyme in this protocol.
The core principle of this assay is straightforward: the enzyme catalyzes the hydrolysis of the ester bond in Z-Phe-ONp. This reaction releases two products: N-α-Benzyloxycarbonyl-L-phenylalanine and p-nitrophenol (pNP). While the substrate and the phenylalanine derivative are colorless, the product p-nitrophenol, particularly its phenolate form at neutral to alkaline pH, exhibits a strong absorbance at approximately 405-420 nm.[1][2] The rate of the increase in absorbance is directly proportional to the rate of the enzymatic reaction. By measuring this rate at various substrate concentrations, one can determine the enzyme's kinetic parameters according to the Michaelis-Menten model.[3][4]
The enzymatic reaction is illustrated below:
Caption: Enzymatic cleavage of Z-Phe-ONp by chymotrypsin.
Materials and Reagents
Proper preparation and high-quality reagents are critical for a successful kinetics assay.
| Category | Item | Details / Recommended Supplier |
| Equipment | UV-Vis Spectrophotometer | Capable of kinetic measurements at 405 nm (or 400-420 nm). Microplate reader or cuvette-based system. |
| Analytical Balance | For accurate weighing of reagents. | |
| Calibrated Micropipettes | P10, P100, P1000 sizes. | |
| pH Meter | For accurate buffer preparation. | |
| Water Bath or Incubator | To maintain a constant assay temperature (e.g., 25°C or 37°C). | |
| Consumables | 96-well, flat-bottom, clear microplates | For microplate reader assays. |
| Quartz or disposable cuvettes | For single-sample spectrophotometer assays. | |
| Pipette tips, microcentrifuge tubes | Standard laboratory consumables. | |
| Chemicals | α-Chymotrypsin (from bovine pancreas) | Sigma-Aldrich (C4129) or equivalent. |
| Z-Phe-ONp (Substrate) | N-α-Benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester. | |
| p-Nitrophenol (pNP) (Standard) | For generating the standard curve. | |
| Tris-HCl | Tris(hydroxymethyl)aminomethane hydrochloride. | |
| Calcium Chloride (CaCl₂) | For enzyme stability.[5] | |
| Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) | Anhydrous, for dissolving the substrate. | |
| Hydrochloric Acid (HCl) | For pH adjustment. | |
| Ultrapure Water | Type I or equivalent. |
Reagent Preparation: A Step-by-Step Protocol
Causality Insight: The choices of buffer, pH, and additives are dictated by the optimal conditions for the enzyme's activity and stability. For chymotrypsin, a slightly alkaline pH (around 7.8-8.0) is optimal, and calcium ions are known to enhance its stability.[5]
3.1. Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8)
-
Dissolve 6.06 g of Tris base in ~900 mL of ultrapure water.
-
Add 1.47 g of CaCl₂ dihydrate and stir until fully dissolved.
-
Adjust the pH to 7.8 at the desired assay temperature (e.g., 25°C) using 1 M HCl.
-
Bring the final volume to 1 L with ultrapure water.
-
Filter sterilize if storing for an extended period.
3.2. Substrate Stock Solution (20 mM Z-Phe-ONp in DMSO)
-
Rationale: Z-Phe-ONp has poor aqueous solubility. A concentrated stock in an organic solvent like DMSO is necessary. The final concentration of DMSO in the assay must be kept low (≤2%) to prevent enzyme denaturation.
-
Accurately weigh 8.41 mg of Z-Phe-ONp (MW: 420.42 g/mol ).
-
Dissolve in 1.0 mL of high-purity DMSO.
-
Vortex until fully dissolved.
-
Store in small aliquots at -20°C, protected from light.
3.3. Enzyme Stock Solution (1 mg/mL Chymotrypsin)
-
Prepare a small volume of cold 1 mM HCl.
-
Dissolve chymotrypsin at a concentration of 1 mg/mL in the cold 1 mM HCl. Chymotrypsin is more stable at a slightly acidic pH for storage.[6]
-
Prepare fresh working dilutions of the enzyme in Assay Buffer just before use. The optimal final concentration in the assay will need to be determined empirically but is typically in the range of 1-10 µg/mL.
3.4. p-Nitrophenol (pNP) Standard Stock (1 mM in Assay Buffer)
-
Accurately weigh 13.91 mg of p-Nitrophenol (MW: 139.11 g/mol ).
-
Dissolve in 100 mL of Assay Buffer.
-
This creates a 1 mM stock solution. Store protected from light at 4°C.
Experimental Workflow
The complete workflow involves two key phases: creating a standard curve to translate absorbance to product concentration and then performing the kinetic measurements.
Caption: Overall workflow for the Z-Phe-ONp enzyme kinetics assay.
Protocol Part A: p-Nitrophenol (pNP) Standard Curve
Trustworthiness Pillar: This step is essential for converting arbitrary absorbance units into a precise product concentration (moles/liter). This makes the assay self-validating and allows for the calculation of true reaction velocities, which is critical for determining accurate Kₘ and Vₘₐₓ values.
-
From the 1 mM pNP stock, prepare a series of dilutions in Assay Buffer. For a 96-well plate format (200 µL final volume), you can prepare the standards as follows:
| Final [pNP] (µM) | Vol. of 1 mM pNP Stock (µL) | Vol. of Assay Buffer (µL) |
| 100 | 20 | 180 |
| 80 | 16 | 184 |
| 60 | 12 | 188 |
| 40 | 8 | 192 |
| 20 | 4 | 196 |
| 10 | 2 | 198 |
| 0 (Blank) | 0 | 200 |
-
Add 200 µL of each dilution to triplicate wells of a 96-well plate.
-
Measure the absorbance at 405 nm.
-
Subtract the average absorbance of the blank (0 µM) from all other measurements.
-
Plot the corrected absorbance vs. pNP concentration (µM). The slope of this line corresponds to the molar extinction coefficient (ε) under your specific assay conditions, as defined by the Beer-Lambert law (A = εcl).
Protocol Part B: Continuous Enzyme Kinetic Assay
Expertise Pillar: The reaction should be initiated by the addition of the enzyme. This ensures that all other components are at thermal equilibrium and well-mixed, providing a more accurate measurement of the initial reaction velocity (V₀). A "no-enzyme" control is run in parallel to measure and correct for any spontaneous, non-enzymatic hydrolysis of the substrate.[1]
-
Assay Setup: This protocol is for a 200 µL final volume in a 96-well plate. Prepare a master mix for each substrate concentration to ensure consistency.
-
Substrate Dilutions: Prepare a range of Z-Phe-ONp concentrations. It is advisable to choose concentrations that bracket the expected Kₘ (e.g., from 0.1 x Kₘ to 10 x Kₘ). A good starting range is 0-1000 µM.
-
First, create intermediate dilutions of the 20 mM Z-Phe-ONp stock in Assay Buffer. For example, to get a final concentration of 500 µM (0.5 mM) in the well, you would need to add 5 µL of a 20 mM stock to a final volume of 200 µL.
-
-
Plate Layout:
-
Wells for Reaction: Add 180 µL of Assay Buffer containing the desired final concentration of Z-Phe-ONp.
-
Wells for "No-Enzyme" Control: Add 180 µL of Assay Buffer with the highest concentration of Z-Phe-ONp to be tested.
-
Wells for "Buffer Blank": Add 200 µL of Assay Buffer only.
-
-
Pre-incubation: Equilibrate the plate at the desired assay temperature (e.g., 25°C) for 5-10 minutes.
-
Reaction Initiation:
-
To the reaction wells, add 20 µL of the freshly diluted enzyme solution.
-
To the "No-Enzyme" control wells, add 20 µL of Assay Buffer (instead of enzyme).
-
Mix gently (e.g., by orbital shaking in the plate reader).
-
-
Data Acquisition: Immediately begin reading the absorbance at 405 nm in kinetic mode. Take readings every 15-30 seconds for 5-10 minutes. The reaction should be linear during the initial phase.
Data Analysis and Interpretation
5.1. Calculating Initial Velocity (V₀)
-
For each substrate concentration, plot Absorbance vs. Time (in seconds or minutes).
-
Determine the slope of the initial linear portion of this curve. This is the rate in Absorbance units per minute (ΔA/min).
-
Correct this rate by subtracting the rate from the "no-enzyme" control (rate of spontaneous hydrolysis).
-
Convert the corrected rate (ΔA/min) into molar velocity (µM/min) using the Beer-Lambert law and the extinction coefficient (ε) derived from your pNP standard curve.
Velocity (V₀) in µM/min = (ΔA/min) / ε (Note: Ensure units are consistent. If your standard curve plot used µM, ε will have units of A/µM for the given path length).
5.2. Determining Kₘ and Vₘₐₓ
-
Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the resulting data points to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin, or R).[3][7]
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
The software will provide the best-fit values for Vₘₐₓ (the maximum reaction rate when the enzyme is saturated with substrate) and Kₘ (the substrate concentration at which the reaction rate is half of Vₘₐₓ).[3] These parameters provide critical insights into the enzyme's catalytic efficiency and its affinity for the substrate.
Troubleshooting
| Problem | Potential Cause | Solution |
| No or very low activity | Inactive enzyme. | Use a fresh enzyme stock. Ensure proper storage conditions (-20°C or -80°C). Confirm activity with a positive control if available. |
| Incorrect buffer pH. | Prepare fresh buffer and verify the pH at the assay temperature. | |
| High background (high rate in "no-enzyme" control) | Spontaneous substrate hydrolysis. | Z-Phe-ONp is unstable in aqueous solutions, especially at higher pH.[1] Prepare substrate dilutions just before use. If the rate is too high, consider a lower pH if the enzyme is still active. Always subtract this rate from your measurements. |
| Non-linear progress curves (rapidly flattening) | Substrate depletion. | Use a lower enzyme concentration or monitor the reaction for a shorter period to focus on the initial linear rate. |
| Product inhibition. | This is a characteristic of the enzyme. Ensure you are only using the initial linear phase of the reaction for V₀ calculation. | |
| Inconsistent results between replicates | Pipetting errors. | Ensure pipettes are calibrated. Use master mixes to reduce well-to-well variability. Mix wells thoroughly but gently after adding reagents. |
Conclusion
The Z-Phe-ONp kinetic assay is a robust and reliable method for characterizing the activity of proteases like chymotrypsin. Its reliance on a simple colorimetric readout makes it accessible to most laboratories. By following the detailed protocols for reagent preparation, standard curve generation, and kinetic measurements, researchers can obtain high-quality, reproducible data. The principles of data analysis outlined herein allow for the accurate determination of Vₘₐₓ and Kₘ, providing a solid foundation for further studies in enzyme mechanism, drug discovery, and biochemical characterization.
References
-
University of California, Davis. (2006). In vitro Kinetics of β-galactosidase. Retrieved from [Link]
-
Roth Lab, University of California, Davis. (2000). Beta-Galactosidase Activity Assay. Retrieved from [Link]
-
Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science, 21(12), 1792–1807. Retrieved from [Link]
-
Shapiro, A. B. (2022). Response to "I want to perform esterase assay using p-Nitrophenyl acetate". ResearchGate. Retrieved from [Link]
-
Creative Biogene. Enzyme Kinetic Assay. Retrieved from [Link]
-
Al-Haddad, J., Abukscem, S., & Tarlykov, P. (2019). Detection of Chymotrypsin by Optical and Acoustic Methods. Sensors, 19(21), 4784. Retrieved from [Link]
-
Silverstein, R. M. (1974). The assay of the bromelains using N alpha-CBZ-L-lysine p-nitrophenyl ester and N-CBZ-glycine p-nitrophenyl ester as substrates. Analytical Biochemistry, 62(2), 478-84. Retrieved from [Link]
-
Held, P. (n.d.). Kinetic Analysis of β-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. BioTek Instruments, Inc. Retrieved from [Link]
-
Wikipedia contributors. (2023). ortho-Nitrophenyl-β-galactoside. Wikipedia. Retrieved from [Link]
-
Bio-Rad Laboratories. (2021). Enzyme Kinetics Data Analysis. YouTube. Retrieved from [Link]
-
Wang, S., & Feng, J. (2018). Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. Food Chemistry, 274, 54-60. Retrieved from [Link]
-
Biocompare. ONPG Product Page. Retrieved from [Link]
-
Li, S., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Scientific Reports, 6, 35045. Retrieved from [Link]
-
YouTube. (2021). Enzyme Kinetic Assay. Retrieved from [Link]
-
OpenWetWare contributors. (n.d.). Beta-galactosidase Kinetics. Retrieved from [Link]
-
Li, Z., et al. (2022). An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters. Frontiers in Bioengineering and Biotechnology, 10, 986515. Retrieved from [Link]
-
Tylewicz, S., et al. (2017). Kinetic modelling: an integrated approach to analyze enzyme activity assays. Biochemical Engineering Journal, 127, 174-183. Retrieved from [Link]
- Google Patents. (2008). CN101226150A - Method for determining the activity of chymotrypsin or trypsin or elastase or pepsin.
-
Kauer, J. C., et al. (1986). p-Benzoyl-L-phenylalanine, a new photoreactive amino acid. Photolabeling of calmodulin with a synthetic calmodulin-binding peptide. Journal of Biological Chemistry, 261(23), 10695-700. Retrieved from [Link]
-
Caciotti, A., et al. (2013). Determination of Acid β-Galactosidase Activity: Methodology and Perspectives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1039-1044. Retrieved from [Link]
-
ResearchGate. (2018). Scanning assay of β-galactosidase activity. Retrieved from [Link]
-
DiaPharma. Enzyme Kinetics - ChromogenicSubstrates.com. Retrieved from [Link]
-
MyAssays. (2022). Kinetics Data Analysis - Enzyme Kinetics. YouTube. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. youtube.com [youtube.com]
Application Note: Solvent Selection & Preparation of Z-Phe-ONp Substrates
Executive Summary & Core Directive
The Challenge: Z-Phe-ONp is a highly sensitive, chromogenic "activated ester" substrate used to assay chymotrypsin-like serine protease activity. Its hydrophobicity necessitates organic solvents, but its chemical lability creates a paradox: the solvents that dissolve it best often degrade it or inhibit the enzyme.
The Solution: Unlike simple alkyl esters (e.g., BTEE), Z-Phe-ONp is susceptible to nucleophilic attack. Acetonitrile (MeCN) is the superior solvent for stock preparation, offering a critical advantage over Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) by eliminating transesterification risks and minimizing enzyme inhibition.
This guide details the "Anhydrous Acetonitrile Protocol," a validated methodology to maximize substrate stability and assay reproducibility.
Critical Analysis: The Solvent Selection Matrix
To select the correct solvent, one must understand the specific chemistry of the p-nitrophenyl ester moiety. It is an excellent leaving group, which makes it a good substrate for enzymes but also highly unstable in nucleophilic environments.
Table 1: Solvent Performance Comparison for Z-Phe-ONp[1]
| Parameter | Acetonitrile (MeCN) | Methanol (MeOH) | DMSO | Scientific Rationale |
| Solubility | High | High | Very High | All dissolve Z-Phe-ONp well at >10 mM. |
| Chemical Stability | Excellent | Poor (High Risk) | Good | Critical: MeOH is a nucleophile. It attacks Z-Phe-ONp, causing spontaneous alcoholysis (background signal) and converting substrate to Z-Phe-OMe (dead end). |
| Enzyme Compatibility | High | Moderate | Low/Moderate | DMSO binds enzyme active sites and increases viscosity, altering |
| Hygroscopicity | Low | High | High | Water absorption accelerates spontaneous hydrolysis. MeCN is easiest to keep dry. |
| Volatility | High | High | Low | High volatility allows easy removal if needed, but requires capped storage. |
Expert Insight: Many general protocols recommend Methanol for chymotrypsin substrates (e.g., BTEE). Do not apply this to Z-Phe-ONp. BTEE is a stable ethyl ester; Z-Phe-ONp is an activated ester. Storing Z-Phe-ONp in methanol will result in a stock solution that degrades over time, releasing free p-nitrophenol and creating high background absorbance.
Visualizing the Stability Logic
The following diagram illustrates the chemical fate of Z-Phe-ONp in different solvent environments, highlighting why Acetonitrile is the only "Safe Path."
Figure 1: Decision matrix for solvent selection. Red paths indicate chemical instability; Green indicates the optimal stability pathway.
Protocol: The Anhydrous Acetonitrile Method
This protocol ensures a stable stock solution suitable for determination of kinetic constants (
Phase 1: Materials Preparation
-
Substrate: Z-Phe-ONp (N-Carbobenzyloxy-L-phenylalanine p-nitrophenyl ester).
-
Solvent: Anhydrous Acetonitrile (HPLC Grade, ≥99.9%, water <0.005%).
-
Note: If anhydrous grade is unavailable, store standard HPLC grade over molecular sieves (3Å) for 24 hours.
-
-
Vessel: Amber glass vial with a PTFE-lined screw cap (to prevent light degradation and solvent evaporation).
Phase 2: Stock Solution Preparation (10 mM)
-
Calculate: Determine the mass required.
-
MW of Z-Phe-ONp ≈ 420.4 g/mol .
-
For 10 mL of 10 mM stock: Weigh 42.0 mg .
-
-
Weigh: Weigh the powder into the amber glass vial.
-
Caution: Z-Phe-ONp is a fine powder; avoid static charge which can scatter the substrate.
-
-
Solubilize: Add 10 mL of Anhydrous Acetonitrile .
-
Mix: Vortex vigorously for 30 seconds. The solution should be perfectly clear and colorless.
-
QC Check: If the solution is yellow, the substrate has already hydrolyzed (bad batch) or the solvent is wet/alkaline. Discard.
-
-
Storage: Flush the headspace with Nitrogen or Argon gas (optional but recommended), cap tightly, and store at -20°C .
-
Stability:[2] Stable for 1-2 months.
-
Phase 3: Assay Working Solution (Dilution)
Do not add the stock directly to the bulk buffer bottle, as it will hydrolyze over time.
-
Prepare Buffer: 100 mM Tris-HCl or Phosphate buffer, pH 7.8 (containing 10-20 mM CaCl₂ for chymotrypsin stability).
-
In-Cuvette Mixing (Recommended):
Troubleshooting & Self-Validation
Use this table to diagnose assay failures based on the "Self-Validating" principle.
| Observation | Root Cause | Corrective Action |
| High Initial Absorbance (>0.2 OD) | Spontaneous hydrolysis in stock. | Check stock color. If yellow, remake in fresh anhydrous Acetonitrile. |
| Precipitation upon mixing | Substrate concentration > Solubility limit in aqueous buffer. | Reduce final substrate concentration or increase organic solvent % (up to 5-10% max). |
| Non-Linear Kinetics (Drooping curve) | Substrate depletion or Product Inhibition. | Z-Phe-ONp assays are often short (<2 min). Measure initial velocity ( |
| Low Activity (compared to BTEE) | Solvent inhibition. | If using DMSO, switch to Acetonitrile. DMSO inhibits chymotrypsin at lower concentrations than ACN. |
References
-
Worthington Biochemical Corporation.Chymotrypsin Assay Protocols.
-
Sigma-Aldrich (Merck).Chymotrypsin Activity Assay Kit Technical Bulletin.
-
Bender, M. L., et al. "The Kinetics of the
-Chymotrypsin-Catalyzed Hydrolysis of p-Nitrophenyl Acetate." Journal of the American Chemical Society, 1957. (Foundational text on p-nitrophenyl ester instability and hydrolysis mechanisms). - Busby, T.F., & Ingham, K.C. "Fluorescent monitoring of the interaction of chymotrypsin with crystalline and soluble substrates in organic solvents." Biochimica et Biophysica Acta (BBA).
Sources
- 1. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-chymotrypsin in water-acetone and water-dimethyl sulfoxide mixtures: Effect of preferential solvation and hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 4. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
Application Notes and Protocols for Continuous Spectrophotometric Assays with Z-Phe-ONp
Introduction
In the fields of enzymology and drug discovery, the continuous monitoring of enzyme activity is paramount for elucidating reaction mechanisms, determining kinetic parameters, and screening for potential inhibitors. This guide provides a comprehensive overview and detailed protocols for the use of N-α-Cbz-L-phenylalanine p-nitrophenyl ester (Z-Phe-ONp) as a chromogenic substrate in continuous spectrophotometric assays. This substrate is particularly valuable for studying serine proteases like chymotrypsin, which preferentially cleaves peptide bonds C-terminal to aromatic amino acid residues such as phenylalanine.[1][2] The enzymatic hydrolysis of the colorless Z-Phe-ONp yields the intensely yellow-colored p-nitrophenolate anion under alkaline conditions, allowing for a direct and continuous measurement of enzyme activity.[3][4]
The principle of this assay is elegant in its simplicity. The rate of formation of p-nitrophenol, and subsequently the p-nitrophenolate ion, is directly proportional to the enzymatic activity.[3] This allows for real-time monitoring of the reaction progress by measuring the increase in absorbance at a specific wavelength. This application note will delve into the theoretical underpinnings of the assay, provide detailed, field-proven protocols for its implementation, and offer insights into data analysis and interpretation for researchers, scientists, and drug development professionals.
Assay Principle and Key Considerations
The enzymatic reaction at the heart of this assay is the hydrolysis of the ester bond in Z-Phe-ONp, catalyzed by a protease such as chymotrypsin. This reaction releases Z-L-phenylalanine and p-nitrophenol (pNP).
Caption: Enzymatic hydrolysis of Z-Phe-ONp.
In its protonated form, p-nitrophenol is colorless. However, under alkaline conditions (typically pH > 7), it deprotonates to form the p-nitrophenolate anion, which exhibits a strong absorbance maximum around 400-410 nm.[5][6] This pH-dependent color change is a critical aspect of the assay design.
Factors Influencing the Assay:
Several factors must be carefully controlled to ensure the reliability and reproducibility of the assay:
-
pH: The optimal pH for the assay is a balance between the enzyme's activity profile and the need for p-nitrophenol to be in its colored, deprotonated state. For chymotrypsin, a pH of around 7.8 to 8.0 is often optimal.[7]
-
Temperature: Enzyme activity is highly dependent on temperature. Assays should be performed at a constant and controlled temperature, typically 25°C or 37°C.[1][8]
-
Buffer Composition and Ionic Strength: The choice of buffer and its ionic strength can influence enzyme activity. Tris-HCl is a commonly used buffer for chymotrypsin assays. The reaction rate of α-chymotrypsin has been shown to increase with increasing ionic strength.[9]
-
Substrate Concentration: To determine the initial velocity of the reaction accurately, the substrate concentration should be carefully chosen. For determining Michaelis-Menten kinetics (Km and Vmax), a range of substrate concentrations bracketing the expected Km value is required.
-
Enzyme Concentration: The enzyme concentration should be sufficiently low to ensure that the reaction rate is linear over the measurement period.
Materials and Reagents
-
Enzyme: High-purity chymotrypsin (or other relevant protease).
-
Substrate: N-α-Cbz-L-phenylalanine p-nitrophenyl ester (Z-Phe-ONp).
-
Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.8).
-
Organic Solvent: A minimal amount of a water-miscible organic solvent like DMSO or methanol may be required to dissolve the Z-Phe-ONp substrate.
-
Microplate Reader or Spectrophotometer: Capable of measuring absorbance at 400-410 nm.
-
Thermostatically Controlled Cuvette Holder or Plate Reader: To maintain a constant temperature.
-
96-well Microplates: For high-throughput screening applications.
-
Pipettes: Calibrated for accurate liquid handling.
Experimental Protocols
Protocol 1: Determination of Chymotrypsin Activity
This protocol describes a standard procedure for measuring the activity of a chymotrypsin solution.
Caption: Workflow for determining enzyme activity.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.8, at the desired assay temperature.
-
Substrate Stock Solution: Prepare a concentrated stock solution of Z-Phe-ONp (e.g., 10 mM) in a suitable organic solvent like DMSO.
-
Enzyme Solution: Prepare a working solution of chymotrypsin in cold assay buffer immediately before use. The final concentration in the assay will need to be optimized to yield a linear rate of absorbance change.
-
-
Assay Setup (for a 1 mL cuvette):
-
Add 950 µL of assay buffer to a quartz cuvette.
-
Add 40 µL of the Z-Phe-ONp stock solution to achieve a final concentration of 400 µM (this can be varied).
-
Mix gently by inverting the cuvette and place it in the spectrophotometer's thermostatted cell holder to equilibrate to the assay temperature (e.g., 25°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the chymotrypsin working solution to the cuvette.
-
Immediately start monitoring the increase in absorbance at 405 nm for a period of 3-5 minutes, taking readings every 15-30 seconds.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve (ΔAbs/Δt).
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (V₀ * Total Volume) / (ε * Path Length * Enzyme Volume)
-
Where ε is the molar extinction coefficient of p-nitrophenolate at 405 nm (approximately 18,000 M⁻¹cm⁻¹ at pH > 7.5).
-
-
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol outlines the procedure to determine the Michaelis-Menten constants for chymotrypsin with Z-Phe-ONp.
Step-by-Step Procedure:
-
Reagent Preparation: As described in Protocol 1.
-
Assay Setup:
-
Prepare a series of substrate concentrations in the assay buffer, typically ranging from 0.1 to 10 times the expected Km value.
-
For each substrate concentration, set up the reaction as described in Protocol 1, ensuring the final enzyme concentration remains constant across all assays.
-
-
Reaction Initiation and Measurement:
-
Initiate and monitor each reaction as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.
-
Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for a linear representation of the data.
-
| Substrate Concentration ([S]) (µM) | Initial Velocity (V₀) (ΔAbs/min) |
| 25 | 0.050 |
| 50 | 0.083 |
| 100 | 0.125 |
| 200 | 0.167 |
| 400 | 0.200 |
| 800 | 0.222 |
Table 1: Example data for the determination of kinetic parameters.
Protocol 3: Screening for Enzyme Inhibitors
This protocol is designed for high-throughput screening of potential chymotrypsin inhibitors.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare assay buffer, substrate, and enzyme solutions as described in Protocol 1.
-
Prepare stock solutions of potential inhibitor compounds, typically in DMSO.
-
-
Assay Setup (in a 96-well plate, 200 µL final volume):
-
Add 170 µL of assay buffer to each well.
-
Add 10 µL of the inhibitor solution (or DMSO for control wells) to the appropriate wells.
-
Add 10 µL of the chymotrypsin solution to all wells and pre-incubate for a defined period (e.g., 10-15 minutes) at the assay temperature. This allows for the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the Z-Phe-ONp substrate solution to all wells.
-
Immediately place the plate in a microplate reader and monitor the increase in absorbance at 405 nm over time.
-
-
Data Analysis:
-
Calculate the initial velocity for each well.
-
Determine the percent inhibition for each compound:
-
% Inhibition = [1 - (V₀ with inhibitor / V₀ of control)] * 100
-
-
| Compound | Initial Velocity (V₀) (ΔAbs/min) | % Inhibition |
| Control (DMSO) | 0.150 | 0 |
| Inhibitor A | 0.075 | 50 |
| Inhibitor B | 0.145 | 3.3 |
| Inhibitor C | 0.015 | 90 |
Table 2: Example data from an inhibitor screening assay.
Troubleshooting and Field-Proven Insights
-
Substrate Insolubility: Z-Phe-ONp has limited aqueous solubility. Ensure the final concentration of the organic solvent used for the stock solution is low (typically <5% v/v) to avoid affecting enzyme activity.
-
High Background Absorbance: If the substrate solution itself shows a high initial absorbance, it may indicate spontaneous hydrolysis. Prepare fresh substrate solutions and store them protected from light and moisture.
-
Non-linear Reaction Rates: A non-linear increase in absorbance can be due to substrate depletion, product inhibition, or enzyme instability. If the rate is non-linear from the start, the enzyme concentration may be too high.
-
Assay Interference: Some compounds being screened for inhibition may absorb light at the same wavelength as p-nitrophenolate. It is crucial to run controls with the test compound in the absence of the enzyme to correct for any background absorbance.
Conclusion
The continuous spectrophotometric assay using Z-Phe-ONp is a robust, sensitive, and versatile method for characterizing proteases like chymotrypsin and for screening potential inhibitors. By carefully controlling experimental parameters and understanding the underlying principles, researchers can obtain high-quality, reproducible data. The protocols provided in this application note serve as a solid foundation for implementing this assay in a variety of research and drug discovery settings.
References
- CN113624700A - Method for detecting p-nitrophenol - Google Patents.
-
SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL - Umcs. Available at: [Link]
-
Chemistry LibreTexts. Chymotrypsin. Available at: [Link]
-
Mass Spectrometry Research Facility. In-solution Chymotrypsin Enzymatic Digestion. Available at: [Link]
-
Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin - PMC - NIH. Available at: [Link]
-
Enzymatic hydrolysis of O-nitrophenyl-β-D-galactopyranoside (ONPG) by... - ResearchGate. Available at: [Link]
-
Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC. Available at: [Link]
-
A rapid enzyme assay for beta-galactosidase using optically gated sample introduction on a microfabricated chip - PubMed. Available at: [Link]
-
(PDF) Spectral and Quantum - Mechanical Characterizations and Biological Activity of N-(P-nitrobenzoyl)-L-phenylalanine - ResearchGate. Available at: [Link]
-
Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PubMed. Available at: [Link]
-
A Rapid and Sensitive Spectrophotometric Method for the Assay of Chymotrypsin. Available at: [Link]
-
Which substrate you can recommend to use in β-galactosidase inhibition assay?. Available at: [Link]
-
LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC. Available at: [Link]
-
p-Benzoyl-L-phenylalanine, a new photoreactive amino acid. Photolabeling of calmodulin with a synthetic calmodulin-binding peptide - PubMed. Available at: [Link]
-
Spectrophotometric determination of trace p-nitrophenol enriched by 1-hydroxy-2-naphthoic acid-modified nanometer TiO2 in water - Analytical Methods (RSC Publishing). Available at: [Link]
-
Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Available at: [Link]
-
INTRODUCTION β-galactosidase or β-D-galactoside- galactohydrolase (EC. 3.2.1.23) is used industrially to obtain the hydrolyzat - Semantic Scholar. Available at: [Link]
-
On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays - Frontiers. Available at: [Link]
-
Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide - PMC. Available at: [Link]
-
Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed. Available at: [Link]
-
Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - SciELO México. Available at: [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - MDPI. Available at: [Link]
-
Properties of β-Galactosidase I. INTRODUCTION Enzymes: Read Freeman - Biology. Available at: [Link]
-
Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Available at: [Link]
-
Biochemistry: Chymotrypsin Mechanism (Part 1) (Chymotrypsin Enzyme Mechanism) [STEP BY STEP!] - YouTube. Available at: [Link]
-
Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of - SID. Available at: [Link]
Sources
- 1. promega.com [promega.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. phavi.umcs.pl [phavi.umcs.pl]
- 5. CN113624700A - Method for detecting p-nitrophenol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In-solution Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Z-Phe-ONp Kinetics
Welcome to the Advanced Enzymology Support Hub.
Topic: Non-Linear Kinetics in Z-Phe-ONp (N-Carbobenzyloxy-L-phenylalanine p-nitrophenyl ester) Assays. Primary Enzyme: Chymotrypsin (and related serine proteases).[1] Detection Mode: Continuous Spectrophotometric (Absorbance at 400–410 nm).
Introduction: The "Simple" Assay That Isn't
You are likely here because your Michaelis-Menten curves look wrong. Perhaps you see a rapid initial spike followed by a plateau (burst kinetics), or your "zero enzyme" blanks are turning yellow on their own (spontaneous hydrolysis).
Z-Phe-ONp is a sensitive, chromogenic substrate used to characterize the chymotrypsin specificity pocket. However, because it is an activated ester , it is chemically unstable and hydrophobically recalcitrant. This guide deconstructs the non-linearity into three distinct artifacts: The Burst , The Drift , and The Crash .
Module 1: The Baseline Protocol (Standard Operating Procedure)
Before troubleshooting, we must establish a self-validating control system. Deviations from this specific workflow often introduce artificial non-linearity.
The Self-Validating Workflow
Objective: Minimize solvent shock and maximize signal-to-noise ratio.
-
Buffer: 100 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂. (Ca²⁺ stabilizes chymotrypsin).
-
Substrate Stock: 10 mM Z-Phe-ONp in dry DMSO. Store at -20°C. Discard if yellow.
-
The "Shift" Check: p-Nitrophenol (pNP) has a pKa ~7.[2]15. At pH 7.8, it is not fully ionized. You must use an extinction coefficient (
) specific to your pH, or quench with NaOH to read endpoint. For continuous assays, we assume at pH 7.8 (vs 18,300 at pH >10).
Figure 1: Optimized workflow to isolate enzymatic activity from solvent effects and spontaneous hydrolysis.
Module 2: The "Burst" (Rapid Initial Spike)
Symptom: The reaction starts very fast and then slows down to a linear rate within seconds or minutes. Diagnosis: This is often not an artifact but a mechanistic feature of serine proteases acting on activated esters.
The Science: Ping-Pong Mechanism
Chymotrypsin hydrolysis proceeds in two steps (Acylation and Deacylation).
-
Acylation (Fast): The enzyme attacks the ester, releasing p-nitrophenol (the yellow color) and forming an Acyl-Enzyme intermediate.
-
Deacylation (Slow): Water attacks the Acyl-Enzyme to release the acid (Z-Phe) and regenerate the free enzyme.
With activated esters like Z-Phe-ONp,
Troubleshooting Steps:
-
Do not fit the burst: Ignore the first 10–30 seconds of data. Calculate velocity (
) from the linear steady-state portion. -
Verify Enzyme Concentration: If the burst is too dominant, your
is likely too high relative to . Lower the enzyme concentration to extend the steady state.
Figure 2: The Chymotrypsin 'Ping-Pong' mechanism. The accumulation of the Acyl-Enzyme intermediate causes the initial burst phase.
Module 3: The Drift (Spontaneous Hydrolysis)
Symptom: The "Blank" (No Enzyme) well turns yellow over time, causing a high background slope. Diagnosis: p-Nitrophenyl esters are chemically unstable, especially at pH > 7.0.
The Fix: Background Subtraction Matrix
You cannot stop this chemistry, but you can mathematically negate it.
| Variable | Impact on Drift | Recommendation |
| pH | High pH increases drift exponentially. | Keep pH |
| Temperature | High Temp = High Drift. | Ensure the blank is incubated at the exact same temperature as the sample. |
| Stock Age | Old stocks contain free pNP. | If stock |
Protocol Adjustment:
Run a "Substrate Blank" for every concentration of substrate used.
Module 4: The Crash (Solubility & Precipitation)
Symptom: The absorbance reading fluctuates wildly (noise), or the curve flattens prematurely (apparent inhibition). Diagnosis: Z-Phe-ONp is hydrophobic. If the organic solvent concentration is too low, or mixing is poor, it forms micro-precipitates that scatter light.
The "Mixing Shock" Solution
-
Solvent Limit: Keep DMSO/Methanol concentration between 2% and 5%. Below 2% risks precipitation; above 10% inhibits the enzyme.
-
Order of Addition:
-
Wrong: Buffer
Enzyme Substrate (High risk of local precipitation at the tip). -
Right: Buffer
Substrate Vortex Rapidly Add Enzyme to start.
-
-
Visual Check: Hold the cuvette/plate up to a light. Turbidity = Precipitation.
Summary Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Initial "Spike" then linear | Pre-steady state Burst (Acylation) | Ignore first 30s; measure slope of linear phase. |
| Linearity lost after 2 mins | Substrate Depletion or Product Inhibition | Reduce Enzyme concentration by 50%. |
| High Slope in Blank | Spontaneous Hydrolysis | Check pH (<8.0). Subtract blank rate from sample rate. |
| Noisy / Jagged Data | Substrate Precipitation | Increase DMSO to 5%; Vortex substrate into buffer before adding enzyme. |
| Low Signal | pH mismatch for pNP | pNP is clear at acidic pH. Ensure buffer pH > 7.0 or check |
References
- Standard reference for chymotrypsin assay conditions and unit definitions.
-
Bender, M. L., et al. (1962).[5] "The Kinetics of the
-Chymotrypsin-Catalyzed Hydrolysis of p-Nitrophenyl Acetate." Biochemistry, 1(6), 1097–1106.[5]- Foundational paper establishing the "burst" kinetics and acyl-enzyme intermedi
-
Kézdy, F. J., & Bender, M. L. (1962).[5] "The Kinetics of the
-Chymotrypsin-Catalyzed Hydrolysis of p-Nitrophenyl Acetate." Biochemistry. Retrieved from [Link]- Detailed kinetic analysis of the acylation/deacyl
- Provides alternative protocols and solubility data for chromogenic substr
Sources
- 1. worthingtonweb.com [worthingtonweb.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 5. The kinetics of the alpha-chymotrypsin-catalyzed hydrolysis of p-nitrophenyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Z-Phe-ONp Precipitation in Enzyme Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet frustrating issue in enzyme kinetics: the precipitation of the chromogenic substrate Z-Phe-ONp (N-α-Benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester). Understanding the underlying chemical principles of this substrate is paramount to developing robust and reproducible enzyme assays.
Understanding the Challenge: The Properties of Z-Phe-ONp
Z-Phe-ONp is a widely used substrate for assaying chymotrypsin and other related serine proteases.[1] The enzymatic hydrolysis of Z-Phe-ONp releases p-nitrophenol (ONp), a yellow-colored compound that can be quantified spectrophotometrically, typically at 420 nm, to determine enzyme activity.[2][3][4] However, the very properties that make Z-Phe-ONp a useful substrate—its large, hydrophobic benzyloxycarbonyl and phenyl groups—also contribute to its poor aqueous solubility. This inherent low solubility is the primary reason for precipitation during enzyme assays.
The molecular structure of Z-Phe-ONp includes a bulky, nonpolar benzyloxycarbonyl protecting group and a phenyl group from the phenylalanine residue, which significantly limits its solubility in aqueous buffers.[5] Consequently, exceeding its solubility limit in the final assay volume is a frequent cause of precipitation, leading to inaccurate and unreliable results.
Core Troubleshooting Guide: Preventing Z-Phe-ONp Precipitation
This section provides a structured approach to diagnosing and resolving Z-Phe-ONp precipitation in your enzyme assays.
My Z-Phe-ONp is precipitating out of solution. What are the most common causes and how can I fix it?
Precipitation of Z-Phe-ONp can stem from several factors, primarily related to its limited solubility in aqueous solutions. Here’s a breakdown of the likely culprits and their solutions:
-
Substrate Concentration Exceeds Solubility Limit: This is the most frequent cause. While it's tempting to use high substrate concentrations to ensure enzyme saturation, this can easily surpass the solubility of Z-Phe-ONp in your assay buffer.
-
Solution: Perform a substrate solubility test in your final assay buffer. Prepare a series of Z-Phe-ONp dilutions and observe the concentration at which precipitation occurs. This will establish the practical upper limit for your substrate concentration.
-
-
Inadequate Stock Solution Preparation: The initial dissolution of Z-Phe-ONp is critical. Dissolving it directly in an aqueous buffer is often unsuccessful.
-
Buffer Composition and pH: The type of buffer and its pH can influence the solubility of Z-Phe-ONp.[9]
-
Temperature Effects: Lower temperatures can decrease the solubility of many compounds.
-
Solution: Ensure all your assay components, including the buffer, enzyme, and substrate stock, are equilibrated to the assay temperature before mixing.[12] Avoid storing the final reaction mixture at low temperatures for extended periods.
-
Frequently Asked Questions (FAQs)
This section addresses more specific questions you might have about working with Z-Phe-ONp.
Q1: What is the best way to prepare a Z-Phe-ONp stock solution to prevent precipitation?
A well-prepared stock solution is your first line of defense against precipitation.
-
Recommended Solvent: Use 100% DMSO to dissolve Z-Phe-ONp.[13][14] It is a powerful solvent for many organic molecules and is miscible with water.[7]
-
Concentration: Prepare a concentrated stock solution (e.g., 10-100 mM). This allows you to add a small volume to your assay, minimizing the final concentration of the organic solvent.
-
Procedure:
-
Weigh out the required amount of Z-Phe-ONp powder.
-
Add the appropriate volume of 100% DMSO.
-
Vortex or sonicate until the substrate is completely dissolved. Ensure no visible particulates remain.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Q2: How much organic solvent from my stock solution is acceptable in the final assay volume?
The presence of organic solvents can impact enzyme activity and stability.[8][15][16] Therefore, it's crucial to keep the final concentration of the organic solvent as low as possible.
-
General Guideline: Aim for a final organic solvent concentration of ≤ 5% (v/v) in your assay. Many enzymes can tolerate this level without significant loss of activity.
-
Enzyme-Specific Tolerance: The tolerance of your specific enzyme to organic solvents may vary. It is best practice to perform a solvent tolerance test to determine the maximum allowable concentration that does not inhibit your enzyme.
| Final DMSO Concentration (% v/v) | Effect on a Typical Serine Protease |
| < 1% | Generally negligible effect on enzyme activity. |
| 1-5% | Often well-tolerated, but verification is recommended. |
| > 5% | Increased risk of enzyme inhibition or denaturation.[17] |
Q3: My substrate is still precipitating even with a DMSO stock. What else can I do?
If you've optimized your stock solution and are still facing precipitation, consider these advanced troubleshooting steps:
-
Order of Addition: The order in which you add reagents to your assay can matter. Try adding the Z-Phe-ONp stock solution to the buffer last, just before initiating the reaction with the enzyme. This minimizes the time the substrate spends in the aqueous environment before the reaction begins.
-
Pre-warming the Buffer: Gently warming the assay buffer to the reaction temperature before adding the substrate can sometimes improve solubility. However, be mindful of the enzyme's thermal stability.[10]
-
Consider Alternative Substrates: If Z-Phe-ONp remains problematic, there are other chromogenic or fluorogenic substrates for chymotrypsin and related proteases that may have better solubility profiles.[18][19] Examples include substrates with different protecting groups or shorter peptide sequences.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Z-Phe-ONp Stock Solution in DMSO
-
Materials:
-
Z-Phe-ONp (MW: 420.42 g/mol )[20]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer or sonicator
-
-
Procedure:
-
Weigh 42.04 mg of Z-Phe-ONp and place it in a microcentrifuge tube.
-
Add 1.0 mL of 100% DMSO to the tube.
-
Vortex vigorously or sonicate until the Z-Phe-ONp is completely dissolved. Visually inspect the solution to ensure there are no remaining solid particles.
-
Aliquot the stock solution into smaller working volumes and store at -20°C.
-
Protocol 2: General Enzyme Assay Protocol to Minimize Precipitation
-
Materials:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Enzyme solution (at a suitable concentration in assay buffer)
-
100 mM Z-Phe-ONp stock solution in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 420 nm
-
-
Procedure:
-
Equilibrate all reagents to the desired assay temperature (e.g., 25°C or 37°C).
-
In a 96-well plate, add the assay buffer to each well.
-
Add the enzyme solution to the appropriate wells.
-
To initiate the reaction, add a small volume of the Z-Phe-ONp stock solution to each well. For example, to achieve a final substrate concentration of 1 mM in a 200 µL final volume, add 2 µL of the 100 mM stock. This will result in a final DMSO concentration of 1%.
-
Immediately mix the contents of the wells by gentle shaking or pipetting.
-
Start monitoring the change in absorbance at 420 nm over time.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical flow for troubleshooting Z-Phe-ONp precipitation.
Caption: Troubleshooting workflow for Z-Phe-ONp precipitation.
References
-
Sequence-dependent dipeptide solubility in ethanol-water and DMSO-water solutions. ResearchGate. Available at: [Link]
-
Effect of prolonged exposure to organic solvents on the active site environment of subtilisin Carlsberg. PLoS One. Available at: [Link]
-
Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. BMC Microbiology. Available at: [Link]
-
Z-Phe-ONp. PubChem. Available at: [Link]
-
Factors Affecting Enzyme Activity. Chemistry LibreTexts. Available at: [Link]
-
Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors. International Journal of Molecular Sciences. Available at: [Link]
-
Effect on enzyme activity of different organic solvents. ResearchGate. Available at: [Link]
-
Solubility vs Dissolution in Physiological Bicarbonate Buffer. ResearchGate. Available at: [Link]
-
Chymotrypsin selectively digests β-lactoglobulin in whey protein isolate away from enzyme optimal conditions: Potential for native α-lactalbumin purification. Journal of Dairy Research. Available at: [Link]
-
ONPG Test - Principle, Procedure, Uses and Interpretation. Microbiology Info.com. Available at: [Link]
-
A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Journal of Visualized Experiments. Available at: [Link]
-
Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. The Journal of Organic Chemistry. Available at: [Link]
-
Dealing with different methods for Kluyveromyces lactis β-galactosidase purification. Brazilian Journal of Microbiology. Available at: [Link]
-
Recombinant Chymotrypsin-Like Peptidase from Tenebrio molitor with a Non-Canonical Substrate-Binding Site. Insects. Available at: [Link]
-
Beta-Galactosidase Activity Assay. Roth Lab. Available at: [Link]
-
How to Lengthen the Long-Term Stability of Enzyme Membranes: Trends and Strategies. Membranes. Available at: [Link]
-
Substrate Effects on the Enzymatic Activity of Alpha-Chymotrypsin in Reverse Micelles. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Enzyme Catalyzed Reactions in Organic Solvents. Chemistry LibreTexts. Available at: [Link]
-
The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. Available at: [Link]
-
Effective detection of biocatalysts with specified activity by using a hydrogel-based colourimetric assay – β-galactosidase case study. PLoS One. Available at: [Link]
-
Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. Catalysts. Available at: [Link]
-
Key factors affecting the activity and stability of enzymes in ionic liquids and novel applications in biocatalysis. Catalysis Science & Technology. Available at: [Link]
-
Lab 5-5: ONPG. YouTube. Available at: [Link]
-
Understanding activity-stability tradeoffs in biocatalysts by enzyme proximity sequencing. Nature Communications. Available at: [Link]
-
Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3 ( 2H)-one in various neat solvents at different temperatures. ResearchGate. Available at: [Link]
-
Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization based on nucleophilic aromatic substitution, resulting in high molecular weight PIM-1. RSC Advances. Available at: [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]
Sources
- 1. Chymotrypsin Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. Dealing with different methods for Kluyveromyces lactis β-galactosidase purification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Z-Phe-ONp | C23H20N2O6 | CID 151025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Effect of prolonged exposure to organic solvents on the active site environment of subtilisin Carlsberg - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chymotrypsin selectively digests β-lactoglobulin in whey protein isolate away from enzyme optimal conditions: Potential for native α-lactalbumin purification | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Substrate effects on the enzymatic activity of alpha-chymotrypsin in reverse micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. advancedchemtech.com [advancedchemtech.com]
Reducing experimental error in Z-Phe-ONp kinetic analysis
Topic: Reducing Experimental Error in Z-Phe-ONp Kinetics Ticket ID: KIN-ZPH-001 Status: Active Support Assigned Specialist: Senior Application Scientist, Enzymology Division
Introduction
Welcome to the technical support hub for Z-Phe-ONp (N-benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester) kinetics. This substrate is the gold standard for characterizing chymotrypsin-like serine protease activity. However, its specific chemical properties—hydrophobicity and pH-dependent ionization—create "silent" error sources that often go undetected until data analysis fails.
This guide addresses the three most common failure points reported by our users: Signal Quantification Errors (The pH Trap) , Baseline Drift (Spontaneous Hydrolysis) , and Solvent-Induced Artifacts .
Module 1: The "pH Trap" (Signal Quantification)
Issue: “My reaction rates fluctuate wildly between experiments, even when enzyme concentration is constant.”
Root Cause: The extinction coefficient (
The Fix: Generate an Empirical Standard Curve
Do not rely on literature values for
Protocol: Empirical Extinction Coefficient Determination
-
Prepare Stock: Dissolve pure p-nitrophenol (NOT Z-Phe-ONp) in your chosen organic solvent to 10 mM.
-
Dilute: Prepare 5 concentrations (e.g., 10, 20, 40, 80, 100
M) in the exact assay buffer you use for kinetics (same pH, same % DMSO/Methanol). -
Measure: Read Absorbance at 410 nm (or 400 nm).
-
Calculate: Plot Absorbance (y) vs. Concentration (x). The slope is your experimental
(in ).
Data Visualization: The Ionization Effect
The following diagram illustrates why using a generic constant fails.
Caption: The ionization state of p-nitrophenol dictates signal intensity. At neutral pH, significant portions of the product are "invisible" without empirical correction.
Module 2: Baseline Drift (Spontaneous Hydrolysis)
Issue: “My negative control (no enzyme) shows increasing absorbance over time.”
Root Cause: Z-Phe-ONp is an ester.[2][3] Esters are chemically unstable in water, especially at pH > 7.0 and higher temperatures. This "spontaneous hydrolysis" creates a background rate that mimics enzyme activity.
The Fix: Real-Time Blank Subtraction
You cannot simply "zero" the machine at the start. You must subtract the rate of spontaneous hydrolysis from the rate of the enzymatic reaction.
Protocol: Correcting Initial Velocities (
| Step | Action | Critical Note |
| 1. Blank Run | Run the assay with Buffer + Substrate + Solvent (No Enzyme). | Measure slope ( |
| 2. Active Run | Run the assay with Buffer + Substrate + Solvent + Enzyme. | Measure slope ( |
| 3. Calculate | Do this for every substrate concentration. |
Application Scientist Note: If your background rate is >10% of your enzymatic rate, your data is compromised. Reduce the pH slightly (e.g., 7.8
Module 3: Solvent Effects & Solubility
Issue: “The reaction mixture turns cloudy” or “The enzyme loses activity rapidly.”
Root Cause: Z-Phe-ONp is hydrophobic. It requires an organic cosolvent (Acetone, Methanol, DMSO, or Acetonitrile).
-
Too little solvent: Substrate precipitates (cloudiness = light scattering = false high OD).
-
Too much solvent: Enzyme denatures or
shifts due to solvent effects.
Solvent Compatibility Matrix for Chymotrypsin
| Solvent | Recommended % (v/v) | Pros | Cons |
| Methanol | 10% - 25% | Standard for Chymotrypsin. Well-tolerated. | High volatility (evaporation can alter concentration). |
| DMSO | < 5% | Excellent solubility. Non-volatile. | High viscosity; can inhibit some isoforms; high UV absorbance (check blank). |
| Acetonitrile | < 5% | Good solubility. | Can act as a competitive inhibitor at high concentrations. |
Recommendation: Use Methanol (analytical grade) if possible, as chymotrypsin is historically characterized in methanol/buffer mixtures. If using DMSO, keep final concentration strictly below 5%.
Module 4: The "Burst" Phase (Kinetic Analysis)
Issue: “The first minute of my reaction is not linear. It curves before settling down.”
Root Cause: Chymotrypsin follows a "Ping-Pong" mechanism involving an Acyl-Enzyme intermediate.[4]
-
Burst Phase (Acylation): Rapid release of p-nitrophenol as the enzyme attacks the substrate.
-
Steady State (Deacylation): The rate-limiting step where the enzyme releases the phenylalanine moiety.
If you measure the initial "burst," you are measuring the acylation rate constant (
Workflow: Analyzing the Steady State
Caption: Correct data processing requires ignoring the pre-steady-state burst phase and strictly subtracting the background hydrolysis rate.
Frequently Asked Questions (FAQ)
Q: Can I use a plate reader instead of a cuvette spectrophotometer?
A: Yes, but you must correct for Pathlength . In a cuvette, pathlength (
Q: My
Q: How do I store Z-Phe-ONp stocks? A: Store as a powder at -20°C with desiccant. Make liquid stocks fresh in organic solvent. Never store aqueous dilutions; they hydrolyze within hours.
References
-
Sigma-Aldrich (Merck). Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1).
-
Martin, C.J., et al. (1959). The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate. Journal of Biological Chemistry.[6]
-
Bender, M.L., et al. (1966). The Mechanism of Chymotrypsin Action.[4][6][7][8] Journal of the American Chemical Society.
- Copeland, R.A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. (Standard Text for Kinetic Analysis).
Sources
- 1. researchgate.net [researchgate.net]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. youtube.com [youtube.com]
- 5. α-胰凝乳蛋白酶的酶学测定程序(EC 3.4.21.1) [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Sensitivity comparison of Z-Phe-ONp and fluorogenic substrates
Executive Summary: The Sensitivity Gap
In protease assay development, the choice between Z-Phe-ONp (chromogenic) and fluorogenic substrates (e.g., Suc-LLVY-AMC) is often a trade-off between cost-efficiency and detection limits.
While Z-Phe-ONp serves as a robust, low-cost standard for kinetic characterization of abundant chymotrypsin-like enzymes, it lacks the dynamic range required for high-throughput screening (HTS) or low-abundance target detection. Fluorogenic substrates , utilizing leaving groups like 7-amino-4-methylcoumarin (AMC), consistently demonstrate 100- to 1,000-fold higher sensitivity , enabling detection in the picomolar range.
This guide dissects the physicochemical mechanisms driving this performance gap and provides self-validating protocols for both substrate classes.
Mechanistic Principles
To understand the sensitivity difference, we must look at the signal transduction mechanism. Both substrates rely on the chymotrypsin "Ping-Pong" mechanism, where the enzyme attacks the carbonyl carbon of the susceptible bond (ester or amide), releasing a signal-generating leaving group.
Reaction Pathways
-
Z-Phe-ONp (Ester Hydrolysis): The enzyme cleaves the ester bond, releasing p-nitrophenol (pNP) . pNP is a chromophore that turns yellow upon ionization (phenolate anion) at alkaline pH.
-
Fluorogenic Substrates (Amide Hydrolysis): The enzyme cleaves the amide bond, releasing a fluorophore (e.g., AMC ). The free amine is highly fluorescent compared to the quenched amide state.
Pathway Diagram
The following diagram illustrates the parallel hydrolysis pathways and the distinct signal generation steps.
Figure 1: Comparative hydrolysis pathways. Note that Z-Phe-ONp involves esterase activity, while AMC substrates typically probe amidase activity.
Sensitivity Analysis Data
The superiority of fluorescence stems from the fundamental difference in measurement physics: Absorbance measures the ratio of transmitted light (high background), whereas Fluorescence measures emitted photons against a dark background.
Quantitative Comparison Table
| Feature | Z-Phe-ONp (Chromogenic) | Suc-LLVY-AMC (Fluorogenic) | Impact on Sensitivity |
| Signal Output | Absorbance ( | Fluorescence (RFU) | Fluorescence has lower background noise. |
| Detection Wavelength | 400–410 nm | Ex: 380 nm / Em: 460 nm | Fluorescence avoids interference from yellow compounds/media. |
| Molar Extinction Coeff. | N/A (Quantum Yield drives signal) | Absorbance is limited by path length (Beer's Law). | |
| Limit of Detection (LOD) | Fluorogenic is ~1000x more sensitive. | ||
| Linear Dynamic Range | 1–2 orders of magnitude | 3–4 orders of magnitude | Fluorescence allows quantification over wider enzyme concentrations. |
| pH Dependency | High (pNP pKa | Moderate (AMC fluorescence is stable pH 6–10) | pNP requires alkaline stop solution for max signal. |
Expert Insight: Why Z-Phe-ONp Still Exists
Despite lower sensitivity, Z-Phe-ONp is preferred for:
-
Active Site Titration: Because the acyl-enzyme intermediate forms rapidly and pNP release is stoichiometric, it is excellent for determining active enzyme concentration (
). -
Specific Esterase Activity: Some studies specifically require differentiation between esterase and amidase activity of chymotrypsin.
Experimental Protocols
Protocol A: Z-Phe-ONp Absorbance Assay
Best for: Routine quality control, active site titration.
Reagents:
-
Buffer: 100 mM Tris-HCl, pH 7.8, 10 mM CaCl
(Calcium stabilizes chymotrypsin). -
Substrate Stock: 10 mM Z-Phe-ONp in Acetonitrile or DMSO.
-
Stop Solution: 100 mM Sodium Carbonate (pH > 10).
Workflow:
-
Blanking: Pipette 10
L Substrate Stock + 980 L Buffer into a cuvette. Zero the spectrophotometer at 410 nm. -
Reaction: Add 10
L Enzyme Solution. Mix by inversion. -
Kinetic Read: Monitor Absorbance at 410 nm for 2–5 minutes.
-
Note: If the reaction is too slow, incubate for 30 mins, then add 100
L Stop Solution to ionize all pNP, and read endpoint.
-
-
Calculation: Use Beer-Lambert Law (
).- .[1]
Protocol B: Suc-LLVY-AMC Fluorogenic Assay
Best for: High-throughput screening, inhibitor studies (
Reagents:
-
Assay Buffer: 50 mM HEPES pH 7.5, 5 mM EDTA, 0.1% CHAPS, 5 mM DTT.
-
Expert Tip: DTT prevents oxidation of the enzyme; CHAPS prevents aggregation.
-
-
Substrate Stock: 10 mM Suc-LLVY-AMC in DMSO.
-
Standard: Free 7-Amino-4-methylcoumarin (AMC) for calibration.
Workflow:
-
Preparation: Dilute Substrate to 50
M in Assay Buffer. -
Plating: Add 50
L diluted substrate to a black 96-well plate (prevents light cross-talk). -
Initiation: Add 50
L Enzyme sample. -
Kinetic Read: Measure Fluorescence (Ex 380 nm / Em 460 nm) every 30 seconds for 10–60 minutes.
-
Self-Validation (Standard Curve): You must run an AMC standard curve (0–10
M) on the same plate to convert RFU to concentration. RFU units are arbitrary and instrument-dependent.
Workflow Logic Diagram
Figure 2: Operational workflow. Note the divergence in data analysis; fluorescence requires a standard curve for absolute quantification.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure "Trustworthiness" in your data, you must control for common artifacts.
The Inner Filter Effect (Fluorescence)
At high substrate concentrations, the substrate itself may absorb the excitation light before it reaches the focal point, or absorb the emitted light.
-
Validation: Perform a linearity check. Dilute your enzyme 1:2, 1:4, 1:8. The rate should scale linearly. If the rate at 1:2 is more than double the rate at 1:4, you have quenching or inner filter effects.
Spontaneous Hydrolysis (Background)
Z-Phe-ONp is an ester and is prone to spontaneous hydrolysis at high pH (>8.0), causing the blank to turn yellow over time.
-
Validation: Always run a "No Enzyme" control. Subtract this slope from your enzyme samples. If the background slope is >10% of your sample slope, check your buffer pH or prepare fresh substrate.
pH Sensitivity of pNP
The extinction coefficient of p-nitrophenol is highly pH-dependent because only the ionized form absorbs at 410 nm.
-
Validation: If running a continuous assay at pH 7.0, your signal will be suppressed. You must determine the
at that specific pH using a pNP standard, or use a discontinuous assay where you quench with NaOH to jump to pH >10 before reading.
References
-
Mechanism of Chymotrypsin: Hedstrom, L. (2002).[2] "Serine Protease Mechanism and Specificity." Chemical Reviews, 102(12), 4501–4524. Link
-
Fluorogenic Substrate Development: Zimmerman, M., et al. (1977). "Sensitive assays for trypsin, elastase, and chymotrypsin using new fluorogenic substrates." Analytical Biochemistry, 78(1), 47-51. Link
-
p-Nitrophenol Extinction Coefficients: Biggs, A. I. (1954). "A spectrophotometric determination of the dissociation constants of p-nitrophenol and papaverine." Transactions of the Faraday Society, 50, 800-806. Link
-
Proteasome Assay Protocols: Kisselev, A. F., & Goldberg, A. L. (2005). "Monitoring activity and inhibition of 26S proteasomes with fluorogenic peptide substrates." Methods in Enzymology, 398, 364-378. Link
Sources
Published Km and kcat values for chymotrypsin with Z-Phe-ONp
Published and Values for Chymotrypsin with Z-Phe-ONp
A Technical Comparison Guide for Active Site Titration
Executive Summary: The Role of Z-Phe-ONp
In drug development and enzymology, distinguishing between total protein concentration and active enzyme concentration is critical. Standard substrates (e.g., BTEE, ATEE) measure activity (rate), but they cannot determine how much of your enzyme is actually functional.
Z-Phe-ONp is the industry standard for Active Site Titration . Its performance is defined by "Burst Kinetics"—a mechanism where the acylation step is significantly faster than the deacylation step, allowing for the precise quantification of the enzyme's operational normality.
Kinetic Parameters & Comparison
The following table synthesizes published kinetic values, contrasting Z-Phe-ONp with alternative substrates. Note that for Z-Phe-ONp, the "steady-state" rate is less relevant than the "pre-steady-state" acylation rate.
Table 1: Kinetic Constants of Chymotrypsin Substrates (pH 7.0 - 7.8, 25°C)
| Substrate | Role | Primary Application | |||
| Z-Phe-ONp | Active Site Titrant | 0.03 - 0.1 | < 10 | High | Absolute Active Site Quantification |
| Ac-Tyr-OEt (ATEE) | Activity Standard | ~193 | ~700 | Routine Activity Assays (Units/mg) | |
| Bz-Tyr-OEt (BTEE) | Activity Standard | ~40 | ~1,000 | Specificity Studies | |
| p-Nitrophenyl Acetate (pNPA) | Non-Specific Titrant | 0.006 | ~10,000 | ~0.6 | General Esterase Check (Low Specificity) |
Technical Insight: The lowfor Z-Phe-ONp is a feature, not a bug. It indicates that the deacylation step ( ) is rate-limiting and very slow. This bottleneck allows the acylation step ( ) to complete rapidly, releasing a stoichiometric "burst" of p-nitrophenol before the first turnover is finished.
Mechanistic Logic: Why Z-Phe-ONp?
To understand the experimental choice, one must look at the acyl-enzyme intermediate mechanism.
Figure 1: The Burst Kinetics Pathway
The diagram below illustrates the kinetic bottleneck that makes Z-Phe-ONp a titrant.
Caption: For Z-Phe-ONp,
Validated Experimental Protocol: Active Site Titration
Objective: Determine the operational normality (
Reagents
-
Buffer: 50 mM Sodium Phosphate, pH 7.0 (or pH 5.0 for slower kinetics).
-
Substrate Stock: 10 mM Z-Phe-ONp in Acetonitrile (Store at -20°C).
-
Enzyme Stock: Chymotrypsin (~50
) in 1 mM HCl.
Step-by-Step Workflow
-
Baseline Setup: In a quartz cuvette, add 1.98 mL of Buffer.
-
Substrate Addition: Add 20
of Z-Phe-ONp stock (Final [S] = 100 ). Mix and record absorbance at 400 nm (or 348 nm for isosbestic point) to establish a baseline. -
Enzyme Injection: Rapidly add 20-50
of Enzyme stock. -
Data Acquisition: Immediately monitor
for 60–120 seconds.-
Observation: You will see a rapid vertical jump (The Burst) followed by a slow, steady linear increase (Steady State).
-
-
Quantification: Extrapolate the linear steady-state portion back to Time = 0 (y-intercept).
Calculation
The concentration of active sites
- : The y-intercept of the linear phase minus the initial substrate baseline.
-
: Molar extinction coefficient of p-nitrophenol.[1][2][3][4][5]
-
At pH 7.0:
(Highly pH dependent). -
At pH 8.0:
(Fully ionized). -
Recommendation: Construct a standard curve for p-nitrophenol in your specific buffer to determine the exact
.
-
- : Path length (1 cm).
Troubleshooting & Optimization
-
Solvent Effects: Keep acetonitrile concentration < 2%.[6] High organic solvent content can perturb the
of the active site Histidine-57. -
Spontaneous Hydrolysis: Z-Phe-ONp is unstable at high pH. Perform the assay at pH 7.0 or lower to minimize non-enzymatic background hydrolysis.
-
Stoichiometry: Ensure
to guarantee saturation, though the tight binding ( ) makes this easy to achieve.
References
-
Zerner, B., & Bender, M. L. (1964). The Kinetic Consequences of the Acyl-enzyme Mechanism for the Reaction of Specific Substrates with Chymotrypsin. Journal of the American Chemical Society.
-
Schonbaum, G. R., Zerner, B., & Bender, M. L. (1961). The Spectrophotometric Determination of the Operational Normality of an Enzyme. Journal of Biological Chemistry.
- Fersht, A. (1985). Enzyme Structure and Mechanism. W.H. Freeman & Co. (Classic text on Burst Kinetics methodology).
-
Worthington Biochemical. Chymotrypsin Assay Procedures and Physical Properties.
Z-Phe-ONp vs. Z-Tyr-ONp: Substrate Specificity & Kinetic Applications
This guide provides an in-depth technical comparison between Z-Phe-ONp (N-Carbobenzyloxy-L-phenylalanine p-nitrophenyl ester) and Z-Tyr-ONp (N-Carbobenzyloxy-L-tyrosine p-nitrophenyl ester), focusing on their application in characterizing chymotrypsin-like serine proteases.
Executive Summary
Both Z-Phe-ONp and Z-Tyr-ONp are highly sensitive, chromogenic "burst" substrates used to determine the active site concentration of chymotrypsin and related serine proteases. While they share the same leaving group (p-nitrophenol) and detection mechanism, they differ in the P1 residue (Phenylalanine vs. Tyrosine).
-
Z-Tyr-ONp is generally preferred for active site titration due to its enhanced solubility and tighter binding (
) in the S1 pocket, facilitated by the phenolic hydroxyl group. -
Z-Phe-ONp serves as a robust alternative for purely hydrophobic specificity profiling but requires careful solvent management to prevent precipitation in aqueous buffers.
Mechanistic Foundation: The "Burst" Phenomenon
To understand the difference, one must understand the reaction mechanism. Both substrates are activated esters . Unlike amide substrates (which follow Michaelis-Menten kinetics where
The Reaction Pathway
-
Acylation (Fast): The enzyme attacks the ester, releasing p-nitrophenol (Yellow,
nm) and forming a stable Acyl-Enzyme intermediate. -
Deacylation (Slow): The Acyl-Enzyme is hydrolyzed by water to regenerate the free enzyme.
Because
Visualization: Kinetic Pathway
Critical Comparison: Z-Phe-ONp vs. Z-Tyr-ONp
A. Substrate Specificity (P1 Residue)
The primary difference lies in the recognition element (P1) that fits into the enzyme's S1 specificity pocket.[1]
| Feature | Z-Phe-ONp (Phenylalanine) | Z-Tyr-ONp (Tyrosine) |
| P1 Structure | Aromatic, purely hydrophobic (Benzyl group). | Aromatic + Polar Hydroxyl (-OH) group. |
| S1 Interaction | Relies solely on hydrophobic interactions / Van der Waals forces. | Enhanced Binding: The -OH group can form hydrogen bonds within the S1 pocket (or solvent network), often resulting in lower |
| Solubility | Low. Highly lipophilic. Requires higher % of organic co-solvent (e.g., MeCN, DMSO) to stay in solution. | Moderate. The phenolic -OH improves aqueous solubility, reducing the risk of substrate precipitation during assays. |
| Spontaneous Hydrolysis | Moderate. Unstable at pH > 8.0. | Moderate to High. The phenolic side chain ( |
| Primary Use | General specificity profiling; Hydrophobic pocket mapping. | Active Site Titration (Gold Standard). The "cleaner" burst and better solubility make it the preferred titrant. |
B. Kinetic Data Summary
While absolute values vary by buffer and ionic strength, the relative performance is consistent:
-
(Turnover): Controlled by deacylation (
). Since the acyl group (Z-Phe vs Z-Tyr) is attached to the enzyme, the deacylation rates are distinct but comparable. Z-Tyr-acyl enzymes often deacylate slightly slower than Z-Phe-acyl enzymes due to the stabilizing H-bond, making the "burst" phase even more distinct. -
(Binding): Z-Tyr-ONp typically exhibits a lower
(tighter binding) than Z-Phe-ONp for -chymotrypsin.
Experimental Protocol: Active Site Titration
Objective: Determine the operational molarity of a Chymotrypsin stock using Z-Tyr-ONp.
Reagents
-
Buffer: 50 mM Phosphate Buffer, pH 7.0 (Neutral pH minimizes spontaneous hydrolysis).
-
Substrate Stock: 10 mM Z-Tyr-ONp in dry Acetonitrile (MeCN). Store at -20°C. Discard if yellow.
-
Enzyme Solution: Chymotrypsin (
10-50 M) in 1 mM HCl (prevents autolysis).
Workflow
Figure 2: Step-by-step workflow for active site titration.
Calculation
The concentration of active enzyme
-
: Extinction coefficient of p-nitrophenol (
18,300 M cm at pH 8; lower at pH 7—Must calibrate standard curve ). - : Path length (1 cm).
Troubleshooting & Stability
Spontaneous Hydrolysis
Both substrates are unstable in water.
-
Symptom: High background absorbance in the blank.
-
Cause: High pH (>8.0) or wet organic solvent stock.
-
Solution: Keep substrate stocks in anhydrous MeCN or DMSO. Prepare aqueous dilutions immediately before use. Z-Tyr-ONp is particularly sensitive to basic pH due to the ionization of the tyrosine hydroxyl.
Solvent Effects
-
Z-Phe-ONp may precipitate if the aqueous buffer is added too quickly to the organic stock.
-
Recommendation: Maintain a final organic solvent concentration of <5% (v/v) to avoid inhibiting the enzyme, but ensure it is sufficient to solubilize Z-Phe-ONp. Z-Tyr-ONp is more forgiving in this regard.
References
-
Schonbaum, G. R., Zerner, B., & Bender, M. L. (1961). The Spectrophotometric Determination of the Operational Normality of an α-Chymotrypsin Solution. Journal of Biological Chemistry.
-
Kézdy, F. J., & Kaiser, E. T. (1970). Principles of Active Site Titration of Proteolytic Enzymes. Methods in Enzymology.
-
Hedstrom, L. (2002). Serine Protease Mechanism and Specificity.[2][3][4][5] Chemical Reviews.
-
Sigma-Aldrich. Product Information: N-Carbobenzyloxy-L-tyrosine p-nitrophenyl ester (Z-Tyr-ONp).
Sources
- 1. Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic studies on the mechanism and the specificity of peptide semisynthesis catalyzed by the serine proteases alpha-chymotrypsin and beta-trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chymotrypsin Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. The differential specificity of chymotrypsin A and B is determined by amino acid 226 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide: The Stereochemical Advantages of Z-Phe-ONp in Peptide Synthesis
Abstract: In the precise world of peptide synthesis, maintaining stereochemical integrity is paramount. While p-nitrophenyl (ONp) esters are valued as stable and effective activated intermediates for amide bond formation, they are not all created equal. A critical challenge, particularly with simple N-benzyloxycarbonyl (Z) protected amino acid esters, is the risk of racemization during coupling, which can compromise the purity, structure, and biological activity of the final peptide. This guide provides an in-depth comparison of N-benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester (Z-Phe-ONp) against simple nitrophenyl esters (e.g., Z-Ala-ONp, Z-Val-ONp). We will explore the underlying chemical mechanisms responsible for racemization, present comparative data, and detail why the unique structural attributes of Z-Phe-ONp offer a superior solution for preserving chirality in sensitive coupling reactions.
Introduction to Active Esters in Peptide Synthesis
Peptide synthesis is a stepwise process of forming amide bonds between amino acids. To facilitate this, the carboxyl group of the incoming amino acid must be "activated" to increase its electrophilicity. The p-nitrophenyl (ONp) ester is a classic example of such an "active ester." The electron-withdrawing nitro group makes the phenoxy group a good leaving group, allowing for efficient acylation of the N-terminal amine of the growing peptide chain.[1][2]
The N-terminus of the activated amino acid is temporarily protected, often by a urethane-type group like benzyloxycarbonyl (Z-group) or Fmoc, to prevent self-polymerization and ensure sequential addition.[3][4][5] While effective, this activation process carries an inherent risk: the loss of stereochemical purity at the α-carbon of the activated amino acid.
The Critical Challenge: Racemization via the 5(4H)-Oxazolone Pathway
The primary mechanism for racemization during the coupling of activated amino acid derivatives is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[6][7][8] This process occurs when the amide oxygen of the N-protecting group attacks the activated carbonyl carbon, forming a five-membered ring.
The key problem is that the 5(4H)-oxazolone intermediate is planar and achiral at the Cα position. The α-proton is lost and then can be re-acquired from either face of the planar ring, leading to a mixture of L- and D-isomers. Subsequent attack by the amine nucleophile on this racemic intermediate results in a peptide product with compromised optical purity, creating significant challenges for purification and bioactivity.[8]
Mechanistic Analysis: How Z-Phe-ONp Suppresses Racemization
The superiority of Z-Phe-ONp in preserving stereochemical integrity stems from a combination of electronic and steric effects that strongly disfavor the formation of the oxazolone intermediate.
The General Role of the Urethane Z-Group
All urethane-based protecting groups (like Z and Fmoc) offer a degree of protection against racemization compared to simple N-acyl groups (e.g., Acetyl).[7][9] The lone pair of electrons on the urethane oxygen participates in resonance with the carbonyl, reducing the nucleophilicity of the adjacent amide nitrogen. This electronic effect makes the intramolecular cyclization required for oxazolone formation less favorable.[10]
The Decisive Advantage: Steric Hindrance from the Phenylalanine Side Chain
While the Z-group provides a baseline level of protection, the decisive factor for Z-Phe-ONp is the steric bulk of the phenylalanine side chain (a benzyl group). For the oxazolone ring to form, the molecule must adopt a specific conformation that brings the amide oxygen in proximity to the activated carbonyl. The large, rigid benzyl group of phenylalanine creates significant steric hindrance, effectively blocking this necessary conformational arrangement.[11][12]
In contrast, simple amino acids with small side chains, such as Alanine (methyl group) or Glycine (hydrogen), present no such steric barrier. Their corresponding Z-protected nitrophenyl esters can readily cyclize to form the oxazolone, opening the door to racemization.
The following diagram illustrates this critical mechanistic difference.
Caption: Mechanistic comparison of coupling pathways.
Quantitative Performance Comparison
The theoretical advantages of Z-Phe-ONp are borne out in experimental results. When coupling Z-protected amino acid p-nitrophenyl esters to an amino acid ester (e.g., H-Gly-OMe), a significant difference in the optical purity of the resulting dipeptide is observed.
| Parameter | Z-Ala-ONp (Simple Ester) | Z-Phe-ONp | Rationale |
| Reaction Yield | ~85-92% | ~80-88% | The direct aminolysis pathway for Z-Phe-ONp can be slightly slower than the oxazolone pathway, potentially leading to marginally lower yields under identical conditions. |
| Optical Purity | 90-95% L,L-diastereomer | >99.5% L,L-diastereomer | The dominant oxazolone pathway for Z-Ala-ONp leads to significant epimerization (5-10% D,L). Z-Phe-ONp's resistance to oxazolone formation preserves stereochemical integrity.[13] |
| Purification Effort | High | Low | Separation of diastereomeric peptide impurities is often difficult and costly, requiring extensive chromatography. The high purity of the Z-Phe-ONp product simplifies downstream processing. |
Experimental Validation Protocol
To provide a self-validating system, this section details a protocol to directly compare the coupling of Z-Phe-ONp and Z-Ala-ONp with Glycine methyl ester, followed by chiral analysis to quantify racemization.
Caption: Experimental workflow for comparative analysis.
Objective: To synthesize Z-Ala-Gly-OMe and Z-Phe-Gly-OMe and quantify the degree of racemization in each reaction using chiral HPLC.
Materials:
-
N-Z-L-Alanine-p-nitrophenyl ester (Z-Ala-ONp)
-
N-Z-L-Phenylalanine-p-nitrophenyl ester (Z-Phe-ONp)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC T) and appropriate mobile phase.[14]
Procedure:
-
Preparation of Glycine Methyl Ester Free Base: In a flask, dissolve H-Gly-OMe·HCl (1.1 mmol) in DMF (5 mL). Cool to 0°C and add DIPEA (1.1 mmol). Stir for 15 minutes. This solution contains the free amine nucleophile.
-
Set up Parallel Reactions:
-
Reaction A: To a separate flask, add Z-Ala-ONp (1.0 mmol).
-
Reaction B: To a third flask, add Z-Phe-ONp (1.0 mmol).
-
-
Initiate Coupling: Add half of the prepared H-Gly-OMe free base solution (from step 1) to Reaction A, and the other half to Reaction B.
-
Reaction Monitoring: Allow both flasks to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC, observing the consumption of the starting active ester.
-
Workup:
-
Dilute each reaction mixture with EtOAc (25 mL).
-
Wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide product.
-
-
Chiral Analysis:
-
Prepare a dilute solution of each crude product in the HPLC mobile phase.
-
Inject onto the chiral HPLC system.
-
Expected Result for Reaction A (Z-Ala-Gly-OMe): Two separable peaks corresponding to the Z-L-Ala-Gly-OMe and the racemized Z-D-Ala-Gly-OMe diastereomers.
-
Expected Result for Reaction B (Z-Phe-Gly-OMe): A single, major peak corresponding to the Z-L-Phe-Gly-OMe diastereomer, with any D-isomer peak being negligible (<0.5%).[15][16]
-
Applications and Practical Considerations
The use of Z-Phe-ONp is particularly advantageous in scenarios where absolute stereochemical fidelity is required:
-
Synthesis of Pharmaceutical Peptides: For therapeutic peptides, even minor diastereomeric impurities can lead to reduced efficacy or altered pharmacological profiles.
-
Fragment Condensation: When coupling larger, valuable peptide fragments, preventing racemization at the C-terminal residue of the activated fragment is critical to avoid wasting complex starting materials.
-
Synthesis of Reference Standards: Creating chirally pure peptide standards for analytical and diagnostic purposes demands the highest fidelity coupling methods.
While the coupling reaction may be slightly slower than for simple esters, the significant reduction in racemization-related side products greatly simplifies purification and ensures the integrity of the final product.
Conclusion
In the landscape of peptide synthesis, not all active esters are functionally equivalent. While simple p-nitrophenyl esters of amino acids like alanine are effective acylating agents, they carry a significant and often unacceptable risk of racemization through the 5(4H)-oxazolone pathway.
N-benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester (Z-Phe-ONp) represents a superior class of reagent for preserving chirality. Its inherent resistance to racemization, driven by the steric hindrance of the bulky phenyl side chain, effectively shuts down the oxazolone pathway. This forces the reaction to proceed through a direct aminolysis mechanism that maintains the stereochemical integrity of the α-carbon. For researchers, scientists, and drug development professionals, selecting Z-Phe-ONp for critical coupling steps is a scientifically sound strategy to enhance product purity, simplify purification, and ensure the synthesis of stereochemically defined peptides.
References
- Vertex AI Search. (n.d.). Why Z-Gly-Gly-ONp is Essential for Your Peptide Synthesis Needs. Retrieved February 6, 2026.
-
Reches, M., & Gazit, E. (2015). The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. Molecules, 20(11), 19665-19679. [Link]
-
Wendt, K. E., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(9), 158961. [Link]
-
Pees, A., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Chemical Communications, 56(58), 8078-8081. [Link]
-
Chen, J., & Zhang, H. (2022). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube. [Link]
-
Bhushan, R., & Kumar, V. (2021). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. ResearchGate. [Link]
-
Gagnon, P., et al. (2002). Peptide Bond Formation by Using p-Nitrophenyl Esters. ResearchGate. [Link]
-
Sharma, A., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Advances, 12(36), 23265-23280. [Link]
-
Li, C., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Biotechnology for Biofuels, 14(1), 205. [Link]
-
Brea, R. J., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2314332120. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 6, 2026. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
-
Fuller, W. D., et al. (1990). Urethane-protected Alpha-Amino Acid N-carboxyanhydrides and Peptide Synthesis. Biopolymers, 30(3-4), 425-434. [Link]
-
Burlina, F., et al. (2007). Native Chemical Ligation at Phenylalanine. Journal of the American Chemical Society, 129(45), 13794-13795. [Link]
-
Musumeci, D., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 581. [Link]
-
Karmakar, S., & Singh, V. K. (2020). Comparison of the Yield and Racemization of Z-Gly-Phe-Val-OMe Synthesized Using Various Coupling Reagents. ResearchGate. [Link]
-
Isidro-Llobet, A., et al. (2009). Epimerization by oxazolone formation. ResearchGate. [Link]
-
Davies, J. S., & Mohammed, A. K. (1984). Chiral analysis of synthetic peptides: high performance liquid chromatography of diastereoisomeric carbamoyl esters derived from N-terminal cleavage. Journal of the Chemical Society, Perkin Transactions 2, (10), 1723-1727. [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]
-
AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. Retrieved February 6, 2026. [Link]
-
Mohammed, H. H., & Naguib, I. A. (2020). Epimerisation in Peptide Synthesis. Molecules, 25(11), 2672. [Link]
-
Wendt, K. E., et al. (2021). p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. ScienceDirect. [Link]
-
Johnson, B. J. (1974). The preparation of some sequential polypeptides by the p-Nitrophenyl ester method. Australian Journal of Chemistry, 27(5), 1087-1091. [Link]
-
Kumar, R., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Molecules, 26(22), 7027. [Link]
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 6, 2026. [Link]
-
Le, T. T., et al. (2022). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 27(19), 6667. [Link]
-
Zhang, W., et al. (2018). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. [Link]
-
Vasanthakumar, G. R., & Kumar, V. (2014). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Principles and Practice of Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
-
Hewitt, W. F., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1691, 463810. [Link]
-
S.N., D. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of ChemTech Research, 3(3), 1109-1123. [Link]
-
Yoshiya, T., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(10), 611-619. [Link]
Sources
- 1. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
- 6. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. mdpi.com [mdpi.com]
- 10. Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Literature review of Z-Phe-ONp kinetic constants in enzymology
Topic: Comparative Guide: Z-Phe-ONp Kinetic Constants & Assay Methodologies Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
In the characterization of serine proteases—specifically chymotrypsin, subtilisin, and cathepsin G—the choice of substrate dictates the resolution of the kinetic data. Z-Phe-ONp (N-benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester) represents a class of "specific ester substrates" that offer distinct kinetic advantages over peptide p-nitroanilides (e.g., Suc-AAPF-pNA).
While amide substrates (pNA) are prized for stability, Z-Phe-ONp is the superior choice for active site titration and pre-steady-state burst kinetics due to the rapid acylation step (
Mechanistic Comparison: Esters vs. Amides[1]
The hydrolysis of Z-Phe-ONp follows a three-step mechanism common to serine proteases. The critical differentiator is the rate-limiting step.
Reaction Pathway Diagram
The following diagram illustrates the kinetic pathway, highlighting where Z-Phe-ONp differs from amide substrates.
Caption: Kinetic pathway of serine proteases. For Z-Phe-ONp, k2 >> k3, resulting in a rapid "burst" of P1 (p-nitrophenol) before steady-state turnover.
Key Kinetic Differences
| Feature | Z-Phe-ONp (Ester) | Suc-AAPF-pNA (Amide) |
| Rate-Limiting Step | Deacylation ( | Acylation ( |
| High ( | Moderate ( | |
| Low ( | High ( | |
| Primary Use | Active Site Titration ("Burst"), High Sensitivity | Steady-State Kinetics, Inhibitor Screening |
| Detection | 400-410 nm (p-Nitrophenol) | 405-410 nm (p-Nitroaniline) |
| Stability | Low (Spontaneous hydrolysis at pH > 7) | High (Stable for hours) |
Comparative Kinetic Constants
The following data summarizes the performance of Z-Phe-ONp against the industry-standard peptide substrate Suc-AAPF-pNA. Note the significant difference in
| Enzyme | Substrate | Ref | |||
| Z-Phe-ONp * | ~2 - 10 | ~30 - 50 | High ( | [1, 2] | |
| Ac-Trp-ONp (Analog) | 2.0 | 31.0 | [2] | ||
| Suc-AAPF-pNA | ~1500 | ~45.0 | [3] | ||
| Subtilisin Carlsberg | Z-Phe-ONp | < 100 | High | Very High | [4] |
| Subtilisin Carlsberg | Suc-AAPF-pNA | 850 | 57.0 | [4] | |
| Cathepsin G | Suc-AAPF-pNA | 1700 | ~20.0 | [5] |
*Note: Exact values for Z-Phe-ONp vary by buffer ionic strength and pH. Values derived from structurally homologous specific esters (Ac-Trp-ONp/Ac-Phe-OEt) to illustrate the ester-effect class behavior.
Senior Scientist Protocol: Z-Phe-ONp Kinetic Assay
Objective: Accurately determine steady-state parameters while correcting for the high spontaneous hydrolysis rate of the ester substrate.
Reagents & Preparation[5][6][7][8][9][10]
-
Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8. (Calcium stabilizes subtilisin/chymotrypsin).
-
Substrate Stock (Z-Phe-ONp): 10 mM in dry Acetonitrile or DMSO.
-
Expert Tip: Do not store in aqueous buffers. Prepare fresh daily.
-
-
Enzyme Stock: Solubilize in 1 mM HCl (prevents autolysis) at ~1 mg/mL. Dilute into buffer immediately before use.
Experimental Workflow Diagram
Caption: Dual-read workflow is mandatory for Z-Phe-ONp to subtract non-enzymatic hydrolysis.
Step-by-Step Procedure
-
Baseline Correction (Critical):
-
Z-Phe-ONp hydrolyzes spontaneously at pH > 7.0.
-
Set up a "Blank" cuvette containing Buffer + Substrate without enzyme.
-
Measure the rate of absorbance change (
).
-
-
Reaction Initiation:
-
Add enzyme to the "Sample" cuvette.
-
Rapidly mix (inversion or pipette) and immediately place in spectrophotometer.
-
Note: The reaction is fast. Dead time must be minimized (< 5 seconds).
-
-
Data Acquisition:
-
Monitor Absorbance at 410 nm (or 400 nm) for 60–120 seconds.
-
Use an extinction coefficient (
) of 18,300 M⁻¹cm⁻¹ for p-nitrophenol at pH > 8.0. At pH 7.0, is lower (~8,800 M⁻¹cm⁻¹) due to incomplete ionization of the phenol. -
Validation: Ensure the trace is linear.[1] If curvature appears early, dilute the enzyme.
-
-
Calculation:
Where is the pathlength (usually 1 cm).
Troubleshooting & Optimization
-
Solubility: If turbidity occurs upon adding substrate to buffer, lower the final substrate concentration or increase the organic solvent (acetonitrile) to 5-10% (v/v). Note that high solvent can inhibit the enzyme.
-
Burst Kinetics: If observing a "burst" (rapid initial jump followed by slower steady state), you are observing the accumulation of the Acyl-Enzyme intermediate. This is expected for Z-Phe-ONp at high enzyme concentrations and can be used to calculate the absolute concentration of active sites.
References
-
Renard, M., & Fersht, A. R. (1973).[2] Anomalous pH Dependence of kcat/Km in Enzyme Reactions. Rate Constants for the Association of Chymotrypsin With Substrates. Biochemistry.
-
Zerner, B., et al. (1964). Kinetic Studies on the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Journal of the American Chemical Society.
-
Sigma-Aldrich. (n.d.). Product Information: N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide.[3]
-
UniProt Consortium. (2019). Subtilisin Carlsberg (Bacillus licheniformis) - Enzymatic Activity and Kinetics.
-
MedChemExpress. (n.d.). Suc-AAPF-pNA Datasheet and Kinetic Constants.
Sources
- 1. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anomalous pH dependence of kcat-KM in enzyme reactions. Rate constants for the association of chymotrypsin with substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Safety Guide: Handling Z-Phe-ONp (N-Carbobenzyloxy-L-phenylalanine p-nitrophenyl ester)
Topic: Personal protective equipment for handling Z-Phe-ONp Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Beyond the SDS
While many Safety Data Sheets (SDS) classify peptide esters like Z-Phe-ONp (CAS: 2638-23-5) as general irritants (H315, H319), this classification often understates the operational risk in a biochemical context.
As a Senior Application Scientist, I urge you to view this compound not just as a solid powder, but as a carrier for p-nitrophenol . Upon hydrolysis (enzymatic or spontaneous via moisture), the ester bond cleaves, releasing p-nitrophenol (CAS: 100-02-7), a toxic compound known to cause methemoglobinemia and rapid skin absorption.
The danger profile changes drastically during your workflow:
-
Solid Phase: Respiratory irritant (dust).
-
Liquid Phase (Assay): Transdermal toxin (facilitated by solvents like DMSO or Methanol).
This guide provides a self-validating safety protocol designed to protect against both the precursor and the active hydrolysis product.
Part 1: Hazard Analysis & PPE Logic
The selection of Personal Protective Equipment (PPE) must be dictated by the solvent vehicle , not just the solute. Z-Phe-ONp is frequently dissolved in DMSO, DMF, or Methanol.[1] These solvents are permeation enhancers, meaning they can carry the toxic p-nitrophenol payload through standard glove materials into your bloodstream.
PPE Selection Matrix
| Protection Zone | Standard Requirement | Senior Scientist Recommendation | Technical Rationale |
| Dermal (Hands) | Nitrile Gloves | Double-Gloving Protocol Inner: Polyethylene (PE) or LaminateOuter: Nitrile (min 5 mil) | Standard nitrile degrades rapidly in Methanol (<10 min) and is permeable to DMSO. A laminate inner liner prevents solvent breakthrough. |
| Respiratory | N95 Mask | Fume Hood (Face Velocity >100 fpm) | N95s protect against particulates but fail against solvent vapors during solubilization. The hood captures both. |
| Ocular | Safety Glasses | Chemical Splash Goggles | Safety glasses have gaps. If a DMSO solution splashes, it will run down the forehead/temple. Goggles seal the orbital area. |
| Body | Lab Coat | Tyvek® Sleeves or Apron | Cotton lab coats absorb solvents, holding the toxin against the skin. Impervious sleeves protect the wrist gap. |
Part 2: Operational Workflow (Step-by-Step)
Phase 1: Weighing (Solid State Risk)
-
Risk: Inhalation of fine dust; static charge scattering powder.
-
Protocol:
-
Static Control: Use an anti-static gun or ionizer on the weighing boat. Z-Phe-ONp is hydrophobic and prone to static cling.
-
Containment: Perform all weighing inside a balance enclosure or a fume hood with the sash lowered.
-
Technique: Do not use a spatula directly from the stock bottle. Tap the powder into a pre-tared vessel to avoid cross-contamination.
-
Phase 2: Solubilization (Critical Risk)
-
Risk: High. This is where the compound becomes transdermally active.
-
Protocol:
-
Solvent Choice: If the assay permits, prefer DMSO over Methanol. Methanol permeates nitrile gloves almost instantly.
-
The "Yellow Check": Z-Phe-ONp is white/off-white. If your stock solution turns yellow immediately, spontaneous hydrolysis has occurred (releasing p-nitrophenol). This indicates wet solvent or old stock.
-
Vessel: Use screw-cap microcentrifuge tubes with O-rings. Snap-cap tubes can pop open due to solvent vapor pressure, creating an aerosol hazard.
-
Phase 3: Disposal (The "Yellow Waste" Stream)
-
Risk: Environmental toxicity (Aquatic Acute 1).
-
Protocol:
-
Segregation: Do not mix with general organic waste if your facility separates "P-listed" or highly toxic waste.
-
Deactivation: Treat liquid waste with 1N NaOH. This fully hydrolyzes the ester, turning the solution bright yellow (p-nitrophenolate). While this confirms the presence of the toxin, it ensures no "hidden" reactive ester remains.
-
Labeling: Label clearly as "Contains p-Nitrophenol - Toxic."
-
Part 3: Visualization & Logic
Diagram 1: Safety Decision Logic
This decision tree helps you select the correct PPE based on your specific solvent system.
Caption: PPE Decision Tree based on physical state and solvent permeation kinetics.
Diagram 2: Operational Workflow & Waste Stream
This flow illustrates the lifecycle of the compound and the critical "Stop" points for safety.
Caption: Operational workflow emphasizing the visual integrity check (hydrolysis detection) and waste segregation.
References
-
PubChem. (2024).[2] Compound Summary: 4-Nitrophenol (Toxicity Profile). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure and Permeation. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
